Furilazole
Description
2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone is a member of the class of oxazolidines that is 2,2-dimethyl-1,3-oxazolidine which is substituted by a dichloroacetyl group at position 3 and by a furan-2-yl group at position 5. It is a member of furans, an organochlorine compound, a member of oxazolidines and a tertiary carboxamide.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOFYBITGAAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041999 | |
| Record name | Furilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121776-33-8 | |
| Record name | Furilazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121776-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furilazole [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURILAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Furilazole's Mechanism of Action in Maize: A Technical Guide
An In-depth Examination of the Core Safening Mechanisms for Researchers, Scientists, and Drug Development Professionals
Introduction
Furilazole is a commercial herbicide safener utilized to protect maize (Zea mays L.) from injury caused by certain classes of herbicides, particularly acetanilides and thiocarbamates. Its application ensures herbicide selectivity, allowing for effective weed control without compromising crop health and yield. The protective action of this compound is not due to any inherent herbicidal or anti-herbicidal activity but rather through the sophisticated upregulation of the maize plant's own defense and detoxification systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's safening effect in maize, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.
Core Mechanism: Enhancement of Herbicide Detoxification
The primary mechanism by which this compound imparts herbicide tolerance in maize is through the enhanced expression and activity of enzymes involved in the detoxification of xenobiotics. This process can be broadly categorized into two key phases: the induction of Glutathione S-transferases (GSTs) and the upregulation of Cytochrome P450 monooxygenases (CYPs).
Glutathione S-Transferase (GST) Induction
This compound treatment leads to a significant increase in the activity of GSTs in maize. These enzymes play a crucial role in Phase II of xenobiotic metabolism, catalyzing the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule. This conjugation reaction increases the water solubility of the herbicide and renders it less toxic, facilitating its subsequent sequestration into the vacuole.
While specific quantitative data for this compound's direct impact on GST activity in maize is dispersed across various studies, the general effect of dichloroacetamide safeners, the chemical class to which this compound belongs, is well-documented. For instance, treatment with the safener benoxacor, another dichloroacetamide, has been shown to significantly increase GST activity.
Table 1: Illustrative Quantitative Data on Safener-Induced GST Activity
| Safener | Maize Tissue | Fold Increase in GST Activity (relative to control) | Reference |
| Benoxacor | Etiolated shoots | ~2-fold | [1] |
| Dichlormid | Seedlings | Activity significantly enhanced | [2] |
Note: This table provides illustrative data for dichloroacetamide safeners to demonstrate the typical magnitude of GST induction. This compound is expected to elicit a similar response.
Cytochrome P450 (CYP) Upregulation
In addition to GSTs, this compound also induces the expression of various cytochrome P450 monooxygenases. These enzymes are critical in Phase I of herbicide metabolism, where they introduce or expose functional groups on the herbicide molecule through oxidative reactions. This initial modification often prepares the herbicide for subsequent conjugation by GSTs. The induction of specific CYP isozymes is a key factor in the selective detoxification of different herbicide chemistries. Studies have shown that safeners can lead to a significant fold-increase in the expression of specific CYP genes. For example, the safener naphthalic anhydride has been demonstrated to induce CYP71C1 and CYP71C3v2 transcripts in maize seedlings by 2.1-fold and 2.8-fold, respectively[3].
Table 2: Example of Safener-Induced Cytochrome P450 Gene Expression in Maize
| Safener | Maize Gene | Fold Increase in Expression (relative to control) | Reference |
| Naphthalic Anhydride | CYP71C1 | 2.1 | [3] |
| Naphthalic Anhydride | CYP71C3v2 | 2.8 | [3] |
Note: This table illustrates the inductive effect of a safener on CYP gene expression. This compound is anticipated to have a comparable effect on specific CYP genes relevant to the metabolism of targeted herbicides.
Signaling Pathways
The induction of detoxification enzymes by this compound is a regulated process involving a complex signaling cascade. While the complete pathway is still under investigation, key components have been identified.
A crucial initial step is the binding of the safener molecule to a specific high-affinity binding site within the maize cell. This binding event is believed to be mediated by a Safener-Binding Protein (SBP). The interaction between this compound and the SBP is thought to trigger a downstream signaling cascade that ultimately leads to the activation of transcription factors. These transcription factors then bind to specific promoter regions of GST and CYP genes, initiating their transcription and subsequent translation into functional enzymes.
There is evidence to suggest that the safener-induced signaling pathway may intersect with known stress-response pathways in plants, such as those mediated by salicylic acid and jasmonic acid. This suggests that this compound may be "hijacking" or activating pre-existing defense signaling networks to enhance herbicide metabolism.
Caption: Proposed signaling pathway for this compound action in maize.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the study of herbicide safeners.
Glutathione S-Transferase (GST) Activity Assay
This protocol is adapted from the method described by Habig et al. (1974) and is commonly used to measure GST activity in plant tissues.
Materials:
-
100 mM potassium phosphate buffer, pH 6.5
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol
-
100 mM reduced glutathione (GSH)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
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Ice
-
Mortar and pestle
-
Liquid nitrogen
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Centrifuge
Procedure:
-
Protein Extraction:
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Harvest maize tissue (e.g., shoots, roots) and immediately freeze in liquid nitrogen.
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Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
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Transfer the powder to a pre-chilled tube and add ice-cold 100 mM potassium phosphate buffer (pH 6.5).
-
Vortex thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction cocktail containing:
-
980 µl of 100 mM potassium phosphate buffer (pH 6.5)
-
10 µl of 100 mM CDNB
-
10 µl of 100 mM GSH
-
-
Equilibrate the spectrophotometer to 25°C.
-
To a cuvette, add the reaction cocktail and the protein extract. The volume of the protein extract will depend on its concentration.
-
Immediately mix the contents by inverting the cuvette and start recording the absorbance at 340 nm for 5 minutes at 30-second intervals.
-
The rate of increase in absorbance is proportional to the GST activity.
-
Calculate the specific activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹).
-
Caption: Experimental workflow for the GST activity assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing the expression of GST and CYP genes in maize seedlings following this compound treatment.
Materials:
-
Maize seedlings (treated with this compound and control)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (GSTs, CYPs) and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest maize seedlings at desired time points after this compound treatment and freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
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Treat the RNA with DNase I to remove any contaminating genomic DNA.
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Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.
-
Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.
-
Caption: Workflow for qRT-PCR gene expression analysis.
Conclusion
The mechanism of action of this compound in maize is a clear example of chemically induced crop protection. By upregulating the plant's endogenous detoxification machinery, specifically Glutathione S-transferases and Cytochrome P450s, this compound enhances the metabolism of co-applied herbicides, thereby preventing phytotoxicity. The elucidation of the underlying signaling pathways, from safener binding to gene activation, remains an active area of research. A deeper understanding of these processes will be instrumental in the development of more effective and selective herbicide safeners, contributing to sustainable agricultural practices. The experimental protocols provided herein offer a foundation for researchers to further investigate these complex and fascinating molecular interactions.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis Pathway and Chemical Properties of Furilazole
Abstract
This compound is a crucial herbicide safener employed in modern agriculture to mitigate herbicide-induced injury to crops. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the key chemical reactions and intermediates. Additionally, it outlines the significant physicochemical properties of the compound. The information is presented to be a valuable resource for researchers, chemists, and professionals involved in the development of agrochemicals and related fields.
Chemical Properties of this compound
This compound, known by its IUPAC name 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone, is a synthetic organochlorine compound belonging to the oxazolidine class.[1] It functions by enhancing the metabolic detoxification of herbicides in crops.[2]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone[1] |
| Synonyms | MON 13900, 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine[1] |
| CAS Number | 121776-33-8[1] |
| Molecular Formula | C₁₁H₁₃Cl₂NO₃ |
| Molecular Weight | 278.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–99 °C |
| Solubility | Slightly soluble in water |
| Stability | Stable under normal storage conditions |
| InChI Key | MCNOFYBITGAAGM-UHFFFAOYSA-N |
| SMILES | CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
Synthesis Pathway of this compound
The synthesis of this compound is generally accomplished through a two-step reaction sequence. The process begins with the formation of an oxazolidine intermediate, which is subsequently acylated to yield the final product.
Step 1: Formation of 2,2-dimethyl-5-(2-furanyl)oxazolidine
The initial step involves the condensation of 2-amino-1-(2-furanyl)ethanol with acetone. This reaction leads to the formation of the heterocyclic intermediate, 2,2-dimethyl-5-(2-furanyl)oxazolidine, through a cyclization process where water is eliminated.
-
Reactants: 2-amino-1-(2-furanyl)ethanol, Acetone
-
Intermediate: 2,2-dimethyl-5-(2-furanyl)oxazolidine
Step 2: Dichloroacetylation of the Oxazolidine Intermediate
In the second and final step, the nitrogen atom of the oxazolidine ring in the intermediate is acylated using dichloroacetyl chloride. This reaction is typically carried out in the presence of a base, which acts as a scavenger for the hydrochloric acid byproduct.
-
Reactants: 2,2-dimethyl-5-(2-furanyl)oxazolidine, Dichloroacetyl chloride
-
Final Product: this compound
The overall synthesis pathway is depicted in the following diagram:
Caption: The two-step synthesis pathway of this compound.
Experimental Protocols
The following provides a generalized experimental methodology for the synthesis of this compound.
Materials
-
2-amino-1-(2-furanyl)ethanol (CAS: 2745-24-6)
-
Acetone
-
Dichloroacetyl chloride
-
Triethylamine or Sodium Hydroxide (Base)
-
Toluene or another suitable azeotroping solvent
-
Dichloromethane or another suitable inert solvent for acylation
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate and petroleum ether for recrystallization
Step 1: Synthesis of 2,2-dimethyl-5-(2-furanyl)oxazolidine
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-1-(2-furanyl)ethanol in toluene.
-
Add an excess of acetone to the solution.
-
Heat the mixture to reflux to facilitate the cyclization and remove the water formed azeotropically.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent and excess acetone under reduced pressure using a rotary evaporator to obtain the crude 2,2-dimethyl-5-(2-furanyl)oxazolidine intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in an anhydrous inert solvent such as dichloromethane in a clean, dry reaction flask.
-
Add a stoichiometric amount of a base (e.g., triethylamine) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath to control the exothermic reaction.
-
Slowly add dichloroacetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to proceed at room temperature until completion, as monitored by TLC or GC.
-
Upon completion, wash the reaction mixture sequentially with water and brine to remove the hydrochloride salt of the base and any unreacted reagents.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to obtain pure this compound as a white to off-white crystalline solid.
Logical Workflow of Synthesis
The logical progression of the synthesis, from starting materials to the final purified product, is outlined in the diagram below.
References
Furilazole: A Comprehensive Spectroscopic and Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furilazole is a herbicide safener, a compound used in agriculture to protect crops from herbicide injury. Its chemical name is 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone. Understanding the precise molecular structure and spectroscopic properties of this compound is crucial for its effective and safe use, as well as for the development of new, improved safeners. This technical guide provides an in-depth analysis of the spectroscopic and crystallographic characteristics of this compound, offering valuable data and experimental methodologies for researchers in the field.
While comprehensive, publicly available spectroscopic and crystallographic datasets for this compound are limited, this guide synthesizes the available information and presents illustrative experimental protocols and data from closely related compounds to provide a thorough understanding of the analytical techniques involved.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃Cl₂NO₃ | PubChem, AERU[1] |
| Molecular Weight | 278.13 g/mol | PubChem |
| IUPAC Name | 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | PubChem |
| CAS Number | 121776-33-8 | Sigma-Aldrich |
| Appearance | Crystalline powder | Analytical Standard Provider |
| Melting Point | 97.0 °C | Analytical Standard Provider |
| Purity | 99% | Analytical Standard Provider |
Spectroscopic Analysis
Spectroscopic analysis is fundamental to elucidating the molecular structure of a compound. The primary techniques used for the characterization of organic molecules like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a small molecule like this compound is depicted in the following diagram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Illustrative Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Illustrative Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid crystalline powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Expected IR Absorptions for this compound:
Based on its functional groups (amide, furan, C-Cl), the following characteristic IR absorption bands would be expected:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Amide) | 1680 - 1630 |
| C-O-C (Furan & Oxazolidine) | 1250 - 1050 |
| C-Cl | 800 - 600 |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1743 for this compound, which is a gas chromatographic parameter.
Illustrative Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
Separate the components of the sample on a capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program to elute the compounds based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., electron ionization - EI).
-
The molecules are ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable) and a series of fragment ion peaks that are characteristic of the molecule's structure.
Crystal Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been publicly reported, the analysis of a structurally related compound, 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine, provides insight into the experimental methodology and the expected structural features of the 2,2-dimethyloxazolidine ring.
Workflow for Crystal Structure Determination
The process of determining a crystal structure via X-ray diffraction is outlined below.
Illustrative Experimental Protocol for Single-Crystal X-ray Diffraction:
This protocol is based on the methodology used for the analysis of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Perform the data collection on a single-crystal X-ray diffractometer, often at a low temperature (e.g., 113 K) to minimize thermal vibrations.
-
Use a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Reduction: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction may also be applied.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
-
Validation: Validate the final crystal structure using software tools to check for geometric consistency and to ensure that the model is chemically reasonable.
Crystallographic Data for a Related Compound: 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine
| Parameter | Value |
| Chemical Formula | C₈H₁₀Cl₂N₄O |
| Molecular Weight | 249.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.1943 (10) |
| b (Å) | 11.0948 (17) |
| c (Å) | 11.8333 (18) |
| β (°) | 94.383 (14) |
| Volume (ų) | 1072.7 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.542 |
| Temperature (K) | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
In this related structure, the five-membered dimethyl-substituted oxazolidine ring was found to be in a quasi-planar conformation. This provides a likely conformational model for the corresponding ring in this compound.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic and crystallographic analysis of this compound. While a complete experimental dataset for this compound itself is not publicly accessible, the compilation of its known properties, coupled with detailed, illustrative experimental protocols and data from structurally related compounds, offers a robust framework for researchers. The provided workflows and data tables serve as a valuable resource for those involved in the analysis, characterization, and development of herbicide safeners and other agrochemicals. Further research to obtain and publish the complete spectroscopic and crystallographic data for this compound would be a valuable contribution to the scientific community.
References
Furilazole's Role in Enhancing Herbicide Metabolism in Crops: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furilazole is a commercial herbicide safener utilized to protect grass crops, such as maize and sorghum, from injury caused by certain classes of herbicides, primarily chloroacetanilides and thiocarbamates. Its efficacy lies in its ability to selectively enhance the crop's natural defense mechanisms, specifically by accelerating the metabolism and detoxification of the herbicide. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, focusing on the induction of key detoxification enzymes, the underlying signaling pathways, and detailed experimental protocols for evaluation.
Mechanism of Action: Accelerating Herbicide Detoxification
The primary mode of action of this compound is the induction of genes encoding for detoxification enzymes in the crop plant. This leads to a more rapid breakdown of the herbicide into non-toxic metabolites before it can cause significant cellular damage. The herbicide detoxification process in plants is generally a three-phase system, and this compound has been shown to upregulate components of each phase.
Phase I: Oxidation and Hydrolysis In this initial phase, enzymes such as cytochrome P450 monooxygenases (CYPs) introduce functional groups to the herbicide molecule, making it more water-soluble and susceptible to further metabolism.
Phase II: Conjugation Glutathione S-transferases (GSTs) are key enzymes in this phase. They catalyze the conjugation of the modified herbicide with endogenous glutathione (GSH), a potent antioxidant. This reaction significantly detoxifies the herbicide and prepares it for sequestration.
Phase III: Sequestration and Transport The glutathione-herbicide conjugates are then transported into the vacuole for storage or further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters located on the tonoplast.
This compound treatment leads to a coordinated upregulation of genes encoding for CYPs, GSTs, and ABC transporters, thereby enhancing the entire detoxification pathway.[1]
Quantitative Data on this compound-Induced Metabolic Enhancement
The application of this compound results in a quantifiable increase in the expression and activity of detoxification enzymes. The following tables summarize key quantitative data from various studies.
| Crop | Herbicide Class | Enzyme/Gene | Fold Induction / % Increase in Activity | Reference |
| Maize | Chloroacetanilide | Cytochrome P450 | 2.48 - 5.63 fold increase in content | [2] |
| Maize | Chloroacetanilide | Glutathione S-Transferase (GST) | R-isomer of safener increased expression ~1.87 and 13.6 fold | [3] |
| Wheat | Various | GST | 56.4% - 93.9% increase in activity with different safeners | [1] |
| Sorghum | Chloroacetanilide | Detoxification Genes (including GSTs and P450s) | q-RT PCR showed significant upregulation of multiple GST and P450 genes | [4] |
Table 1: this compound and Safener-Induced Enhancement of Detoxification Enzymes
| Crop | Herbicide | Safener | Effect on Metabolism | Quantitative Outcome | Reference |
| Maize | Acetochlor | This compound | Enhanced detoxification | Increased formation of glutathione conjugates | |
| Maize | Metolachlor | Metolachlor (racemic vs. S-isomer) | Enantioselective induction of ZmMRP1 (ABC transporter) | rac-metolachlor showed more pronounced induction of ZmMRP1 | |
| Rice | Various | Fenclorim | Enhanced chloroacetanilide detoxification | Upregulation of specific GST isozymes |
Table 2: Impact of this compound and Other Safeners on Herbicide Metabolism
Signaling Pathways Activated by this compound
While the precise signaling cascade initiated by this compound is still under investigation, current evidence suggests the involvement of oxylipin and potentially salicylic acid signaling pathways. These pathways are known to be activated in response to various biotic and abiotic stresses, leading to the induction of defense-related genes, including those involved in xenobiotic detoxification.
The proposed mechanism involves the perception of the this compound signal, which then triggers a downstream cascade likely involving protein kinases and the activation of specific transcription factors. These transcription factors then bind to promoter regions of detoxification genes, such as those for GSTs, CYPs, and ABC transporters, leading to their increased transcription and subsequent protein synthesis.
Caption: Proposed signaling pathway for this compound-induced herbicide detoxification.
Experimental Protocols
Greenhouse Bioassay for Evaluating this compound Efficacy
This protocol outlines a general procedure for assessing the safening effect of this compound on a crop against a specific herbicide in a controlled greenhouse environment.
Objective: To determine the effectiveness of this compound in protecting crop seedlings from herbicide injury.
Materials:
-
Crop seeds (e.g., maize, sorghum)
-
Herbicide of interest (e.g., acetochlor)
-
This compound
-
Pots or trays
-
Potting mix (soil, sand, and peat mixture)
-
Greenhouse with controlled temperature and light conditions
-
Sprayer for herbicide application
-
Balance and appropriate measuring equipment
Procedure:
-
Seed Treatment (if applicable): Prepare a solution of this compound at the desired concentration. Coat the crop seeds evenly with the safener solution and allow them to air dry.
-
Planting: Fill pots or trays with the potting mix. Plant the treated and untreated (control) seeds at a uniform depth.
-
Herbicide Application (Pre-emergence): Immediately after planting, apply the herbicide solution evenly to the soil surface of designated pots using a calibrated sprayer. Include a set of pots with no herbicide application as a control.
-
Growth Conditions: Place the pots in a greenhouse with optimal conditions for the specific crop (e.g., 25-30°C, 16-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.
-
Data Collection: After a predetermined period (e.g., 14-21 days), assess the plants for signs of herbicide injury. This can include:
-
Visual Injury Rating: Score plants on a scale of 0 (no injury) to 100 (complete death).
-
Plant Height: Measure the height of the seedlings from the soil surface to the tip of the longest leaf.
-
Biomass: Harvest the above-ground plant material, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis: Compare the injury ratings, plant height, and biomass between the different treatment groups (untreated, herbicide alone, herbicide + this compound) using appropriate statistical analysis (e.g., ANOVA).
Caption: Workflow for a greenhouse bioassay to evaluate this compound efficacy.
Assay for Glutathione S-Transferase (GST) Activity
This protocol is based on the widely used method of Habig et al. (1974) and measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione, which can be monitored spectrophotometrically.
Objective: To quantify the GST activity in plant tissue extracts.
Materials:
-
Plant tissue (e.g., maize coleoptiles) treated with or without this compound
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 2 mM EDTA)
-
Bradford reagent for protein quantification
-
Spectrophotometer
-
100 mM CDNB in ethanol
-
100 mM reduced glutathione (GSH) in water
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
Procedure:
-
Enzyme Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add extraction buffer to the powder and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract.
-
-
Protein Quantification: Determine the total protein concentration of the enzyme extract using the Bradford assay or a similar method.
-
GST Activity Assay:
-
Prepare a reaction cocktail containing assay buffer, CDNB, and GSH.
-
In a cuvette, add the reaction cocktail and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the enzyme extract to the cuvette and mix quickly.
-
Immediately begin monitoring the increase in absorbance at 340 nm for several minutes. The reaction should be linear during this time.
-
-
Calculation of GST Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity in units (μmol of product formed per minute) per mg of protein.
-
Caption: Protocol for determining Glutathione S-Transferase (GST) activity.
Assay for Cytochrome P450 (CYP) Activity in Plant Microsomes
This protocol describes a general method for isolating plant microsomes and assaying for CYP-mediated herbicide metabolism.
Objective: To measure the activity of cytochrome P450 enzymes in metabolizing a specific herbicide.
Materials:
-
Plant tissue (e.g., maize shoots) treated with or without this compound
-
Liquid nitrogen
-
Homogenization buffer (e.g., containing sucrose, buffer, EDTA, and reducing agents)
-
Ultracentrifuge
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Herbicide substrate
-
Analytical equipment for metabolite quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Microsome Isolation:
-
Harvest and freeze plant tissue in liquid nitrogen.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Filter the homogenate through cheesecloth and centrifuge at a low speed to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Protein Quantification: Determine the protein concentration of the microsomal fraction.
-
CYP Activity Assay:
-
Set up a reaction mixture containing the microsomal preparation, the NADPH regenerating system, and the herbicide substrate in a suitable buffer.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a solvent (e.g., acetonitrile or methanol) that precipitates the proteins.
-
-
Metabolite Quantification:
-
Centrifuge the stopped reaction to remove the precipitated protein.
-
Analyze the supernatant for the presence of herbicide metabolites using HPLC or LC-MS/MS.
-
Quantify the amount of metabolite formed and express the CYP activity as the rate of metabolite formation per mg of microsomal protein.
-
Caption: Protocol for determining Cytochrome P450 (CYP) activity.
Conclusion
This compound plays a critical role in modern agriculture by enhancing the metabolic capacity of crops to detoxify herbicides. This is achieved through the induction of a suite of detoxification genes, including those encoding for cytochrome P450s, glutathione S-transferases, and ABC transporters. Understanding the molecular mechanisms and signaling pathways involved in this process is crucial for the development of new and more effective safeners and for optimizing the use of existing ones. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions between safeners, herbicides, and crop plants.
References
Furilazole's Effect on Metabolic Pathways in Corn: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furilazole, a dichloroacetamide herbicide safener, plays a critical role in modern agriculture by protecting corn ( Zea mays L.) from herbicide-induced injury. Its mode of action involves the targeted induction of key metabolic pathways within the corn plant, leading to the rapid detoxification of herbicides before they can exert their phytotoxic effects. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's protective effects, focusing on the enhancement of Glutathione S-transferase (GST) and Cytochrome P450 monooxygenase (CYP450) activities, as well as the elevation of glutathione (GSH) levels. Detailed experimental protocols for assessing these metabolic changes and visualizations of the involved pathways are presented to facilitate further research in this field.
Introduction
The development of selective herbicides has been a cornerstone of modern weed management in corn production. However, the selectivity of some herbicides is not absolute, and under certain environmental conditions or at higher application rates, they can cause significant injury to the crop. Herbicide safeners are chemical agents applied in conjunction with herbicides to enhance the crop's tolerance to the herbicide. This compound is a prominent dichloroacetamide safener used to protect corn against chloroacetamide and thiocarbamate herbicides[1][2].
The protective mechanism of this compound is not based on altering the herbicide's mode of action in the target weed but rather on stimulating the corn plant's innate detoxification machinery. This guide delves into the core metabolic pathways upregulated by this compound, providing a comprehensive overview for researchers in agrochemical development, plant biochemistry, and molecular biology.
Core Metabolic Pathways Affected by this compound
This compound treatment initiates a signaling cascade that leads to the increased expression and activity of enzymes involved in Phase I and Phase II of xenobiotic detoxification.
Glutathione S-Transferase (GST) Pathway
The conjugation of herbicides with the tripeptide glutathione (GSH) is a primary detoxification route in plants, catalyzed by Glutathione S-transferases (GSTs). This compound has been shown to induce the expression of specific GST isozymes in corn, which then catalyze the conjugation of the herbicide molecule with GSH. This reaction increases the herbicide's water solubility and renders it non-phytotoxic. The resulting glutathione-herbicide conjugate is then typically sequestered into the vacuole.
Cytochrome P450 Monooxygenase (CYP450) Pathway
Cytochrome P450 monooxygenases are a diverse family of enzymes that catalyze a wide range of oxidative reactions. In the context of herbicide metabolism, CYPs introduce or expose functional groups on the herbicide molecule (Phase I metabolism), such as hydroxyl groups. This initial modification can directly detoxify the herbicide or prepare it for subsequent conjugation reactions, often by GSTs. This compound treatment leads to the enhanced transcription and activity of specific CYP450 enzymes in corn that are capable of metabolizing herbicides[3][4].
Glutathione (GSH) Biosynthesis
The efficacy of the GST detoxification pathway is dependent on a sufficient pool of reduced glutathione. Dichloroacetamide safeners like this compound have been observed to elevate the levels of GSH in corn tissues[1]. This increase in the availability of the conjugating agent ensures that the induced GST enzymes can function optimally to detoxify the herbicide.
Data Presentation
Table 1: Effect of Dichloroacetamide Safeners on Glutathione S-Transferase (GST) Activity in Corn
| Safener | Corn Tissue | Herbicide Substrate | Fold Increase in GST Activity (Safener-Treated vs. Control) | Reference |
| This compound | Seedling | Chloroacetamide | Data not available | - |
| Benoxacor | Seedling | Metolachlor | 2.5 - 3.5 | (Zhang et al., 2007) |
| Dichlormid | Seedling | EPTC | 2.0 - 4.0 | (Lay & Casida, 1976) |
Table 2: Effect of Dichloroacetamide Safeners on Cytochrome P450 (CYP450) Activity in Corn
| Safener | Corn Tissue | Herbicide Substrate | Fold Increase in CYP450 Activity (Safener-Treated vs. Control) | Reference |
| This compound | Seedling | Various | Data not available | - |
| Benoxacor | Seedling | Nicosulfuron | 3.0 - 5.0 (gene expression) | (Persans et al., 2001) |
| Naphthalic Anhydride | Seedling | Triasulfuron | >10 (metabolism) |
Table 3: Effect of Dichloroacetamide Safeners on Glutathione (GSH) Content in Corn
| Safener | Corn Tissue | Fold Increase in GSH Content (Safener-Treated vs. Control) | Reference |
| This compound | Seedling | Data not available | - |
| Dichlormid | Seedling | ~1.5 - 2.0 | |
| Benoxacor | Seedling | ~1.3 - 1.8 | (Fuerst & Gronwald, 1986) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on corn's metabolic pathways.
Glutathione S-Transferase (GST) Activity Assay (Spectrophotometric)
Objective: To quantify the activity of GST in corn tissue extracts following this compound treatment.
Materials:
-
Corn seedlings (treated with this compound and control)
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.8), 1 mM EDTA, 5 mM dithiothreitol (DTT), 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP).
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5).
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol).
-
Reduced glutathione (GSH) solution (100 mM in Assay Buffer).
-
Spectrophotometer.
Procedure:
-
Tissue Homogenization: Harvest and weigh approximately 1 g of corn shoot or root tissue. Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Protein Extraction: Add 5 mL of ice-cold Extraction Buffer to the powdered tissue and continue grinding until a homogenous slurry is formed. Transfer the homogenate to a centrifuge tube.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including GSTs. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Mixture Preparation: In a cuvette, prepare the reaction mixture containing 880 µL of Assay Buffer, 10 µL of CDNB solution, and 100 µL of GSH solution.
-
Enzyme Reaction Initiation: Add 10 µL of the protein extract to the cuvette, mix quickly, and start the spectrophotometer measurement.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm for 3-5 minutes at 25°C. The rate of change in absorbance is proportional to the GST activity.
-
Calculation: Calculate the GST activity using the extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as nmol of CDNB conjugated per minute per mg of protein.
Cytochrome P450 (CYP450) Activity Assay (Microsomal Fraction)
Objective: To measure the activity of membrane-bound CYP450 enzymes from this compound-treated corn.
Materials:
-
Corn seedlings (treated with this compound and control)
-
Homogenization Buffer: 100 mM potassium phosphate (pH 7.5), 20% (v/v) glycerol, 10 mM DTT, 1 mM EDTA, and 1% (w/v) PVP.
-
Resuspension Buffer: 100 mM potassium phosphate (pH 7.5), 20% (v/v) glycerol.
-
NADPH solution (100 mM).
-
Herbicide substrate (e.g., a specific herbicide known to be metabolized by CYPs).
-
Ultracentrifuge.
-
HPLC system for metabolite analysis.
Procedure:
-
Tissue Homogenization: Homogenize 5-10 g of corn tissue in ice-cold Homogenization Buffer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris and mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Microsome Resuspension: Discard the supernatant and resuspend the microsomal pellet in a minimal volume of Resuspension Buffer. Determine the protein concentration.
-
Enzyme Assay:
-
In a microcentrifuge tube, combine the microsomal protein (e.g., 100 µg), the herbicide substrate at a known concentration, and Resuspension Buffer to a final volume of 190 µL.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of NADPH solution.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile.
-
-
Metabolite Analysis: Centrifuge the reaction mixture to pellet the protein and analyze the supernatant by HPLC to quantify the formation of the herbicide metabolite.
-
Calculation: Express CYP450 activity as pmol of metabolite formed per minute per mg of microsomal protein.
Glutathione (GSH) Content Assay (HPLC-Based)
Objective: To determine the concentration of reduced glutathione in corn tissues.
Materials:
-
Corn seedlings (treated with this compound and control)
-
5% (w/v) Metaphosphoric acid (MPA) for extraction.
-
Monobromobimane (mBBr) derivatizing agent.
-
HPLC system with a fluorescence detector (Excitation: 380 nm, Emission: 480 nm).
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.25% (v/v) acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
GSH standard solutions.
Procedure:
-
Tissue Extraction: Homogenize 0.5 g of corn tissue in 5 mL of ice-cold 5% MPA.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Derivatization:
-
Take an aliquot of the supernatant and adjust the pH to ~8.0 with NaOH.
-
Add mBBr to a final concentration of 1 mM.
-
Incubate in the dark at room temperature for 15 minutes.
-
Stop the reaction by adding an equal volume of 5% MPA.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Elute the GSH-mBBr adduct using a gradient of Mobile Phase B in Mobile Phase A.
-
-
Quantification: Quantify the GSH concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of GSH. Express the results as µmol of GSH per gram of fresh weight.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways enhanced by this compound and a typical experimental workflow for studying its effects.
References
- 1. Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of herbicides by cytochrome P450 in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Soil Sorption, Degradation, and Leaching Characteristics of Furilazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of furilazole, a herbicide safener, with a specific focus on its behavior in soil. The document details its sorption, degradation, and leaching characteristics, presenting quantitative data, experimental methodologies, and key transformation pathways.
Soil Sorption Characteristics
Soil sorption is a critical process that influences the mobility, bioavailability, and persistence of chemical compounds in the terrestrial environment. For this compound, the extent of sorption to soil particles dictates its potential for leaching into groundwater and its availability for microbial degradation.
Data Presentation: Soil Sorption Coefficients
The affinity of this compound for soil is quantified by its soil sorption coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).
| Parameter | Value | Reference |
| Soil Sorption Coefficient (Kd) | 0.79–3.5 mL/g | [1] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 1.96 | [1] |
Note: A specific Koc value for this compound was not found in the reviewed literature. However, Koc can be estimated from the Kd and the organic carbon content of the soil.
Experimental Protocols: Soil Sor दीन (Batch Equilibrium Method - OECD Guideline 106)
The determination of the soil sorption coefficient (Kd) for this compound typically follows the OECD Guideline 106, employing the batch equilibrium method. This standardized protocol ensures reproducibility and comparability of results.
Methodology:
-
Soil Selection: A range of representative agricultural soils with varying organic carbon content, pH, and texture are selected.
-
Preparation of this compound Solution: A stock solution of this compound (often radiolabeled for ease of detection) in a 0.01 M CaCl2 solution is prepared. The calcium chloride solution helps to maintain a constant ionic strength and flocculate soil colloids.
-
Equilibration: A known mass of air-dried and sieved soil is mixed with a specific volume of the this compound solution in a centrifuge tube. The soil-to-solution ratio is typically 1:5 or 1:10.
-
Agitation: The tubes are agitated on a shaker at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (often 24 hours) to allow the sorption process to reach equilibrium.
-
Separation: The solid and liquid phases are separated by centrifugation at high speed.
-
Analysis: The concentration of this compound remaining in the supernatant (the liquid phase) is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (if a radiolabeled compound is used).
-
Calculation of Kd: The amount of this compound sorbed to the soil is calculated by subtracting the amount in the equilibrium solution from the initial amount. The Kd is then calculated using the following formula:
Kd = (Concentration of this compound in soil) / (Concentration of this compound in water)
Diagram: Experimental Workflow for Soil Sorption Study
Degradation Characteristics
The persistence of this compound in the soil environment is determined by its degradation rate, which is influenced by both biotic (microbial) and abiotic (e.g., hydrolysis) processes. The half-life (DT50) is a key parameter used to express this rate.
Data Presentation: Soil Degradation Half-Life
| Parameter | Value | Condition | Reference |
| Soil Degradation Half-Life (DT50) | 52 - 78 days | Aerobic soils | [1] |
Experimental Protocols: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
Studies on the degradation of this compound in soil are typically conducted following the OECD Guideline 307. This guideline outlines methods for assessing the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.
Methodology:
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
-
Application of this compound: A solution of this compound (often 14C-labeled to trace its fate) is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a system that allows for the continuous supply of air and the trapping of evolved CO2 and other volatile organic compounds.
-
Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Soil samples are collected at various time intervals throughout the incubation period.
-
Extraction and Analysis: The soil samples are extracted with appropriate solvents to recover this compound and its transformation products. The extracts are then analyzed using techniques such as HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
Mineralization and Bound Residues: The trapped CO2 is analyzed to determine the extent of mineralization (complete degradation to CO2). The soil is also subjected to harsh extraction or combustion to quantify the amount of non-extractable (bound) residues.
-
Data Analysis: The degradation kinetics of this compound and the formation and decline of its metabolites are modeled to calculate the DT50 and DT90 values.
Diagram: Aerobic Soil Metabolism Experimental Setup
References
Effects of Furilazole on non-target organisms and soil microbiome
An In-depth Technical Guide on the Effects of Furilazole on Non-target Organisms and the Soil Microbiome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a herbicide safener employed in agriculture to protect crops from the phytotoxic effects of certain herbicides. While designed to be biologically inert in non-target species, its environmental presence necessitates a thorough understanding of its potential impacts. This technical guide synthesizes the available scientific data on the effects of this compound on non-target organisms and the soil microbiome. Current findings indicate that this compound is toxic to aquatic life.[1] Data on its direct impact on soil microorganisms and other terrestrial invertebrates remains limited. This document presents the existing quantitative data, outlines relevant experimental protocols, and uses logical diagrams to illustrate potential interaction pathways.
Effects on Non-Target Organisms
The assessment of a chemical's risk to non-target organisms is a critical component of its environmental safety profile. This section details the known effects of this compound on various non-target species.
Aquatic Organisms
This compound is classified as being toxic to aquatic life with long-lasting effects.[1] This is substantiated by acute toxicity data for representative aquatic species.
Table 1: Acute Ecotoxicity of this compound to Aquatic Organisms
| Test Organism | Species | Duration | Endpoint | Value (mg/L) |
| Rainbow Trout | Oncorhynchus mykiss | 96 hours | LC50 | 2.2 |
| Water Flea | Daphnia magna | 48 hours | EC50 | 5.8 |
Data sourced from the AERU Pesticide Properties Database.
Experimental Protocol: Aquatic Ecotoxicity Testing (General Methodology)
Standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to ensure data consistency and reliability.
-
Acute Fish Toxicity (OECD 203): This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period. The primary endpoint is the LC50, the concentration estimated to be lethal to 50% of the test fish population.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of Daphnia magna over a 48-hour exposure. The endpoint is the EC50.
Terrestrial Invertebrates
Honeybees (Apis mellifera)
The available data suggests that this compound has a low acute toxicity to honeybees.
Table 2: Acute Toxicity of this compound to Honeybees
| Exposure Route | Duration | Endpoint | Value (µ g/bee ) |
| Contact | 48 hours | LD50 | >100 |
| Oral | 48 hours | LD50 | >110 |
Data sourced from the AERU Pesticide Properties Database.
Experimental Protocol: Honeybee Acute Toxicity (General Methodology)
-
Contact Toxicity (OECD 214): Honeybees are topically treated with the test substance dissolved in a suitable solvent.
-
Oral Toxicity (OECD 213): Honeybees are fed a sucrose solution containing the test substance.
-
Mortality is recorded over a 48-hour period to determine the LD50, the dose that is lethal to 50% of the tested bees.
Earthworms (Eisenia fetida)
Experimental Protocol: Earthworm Acute Toxicity Test (General Methodology - OECD 207)
This laboratory test exposes adult earthworms to the test substance mixed into an artificial soil substrate. The mortality is assessed after 14 days to determine the LC50. Sub-lethal effects, such as changes in biomass, can also be evaluated.
Effects on the Soil Microbiome
The soil microbiome is essential for maintaining soil health and fertility. The introduction of any xenobiotic, including herbicide safeners, has the potential to disrupt its structure and function.
Potential Impacts on Microbial Communities and Functions
While direct research on this compound is scarce, studies on other herbicides and safeners have shown that they can alter the diversity and composition of soil bacterial and fungal communities.[2][3] Such alterations can have cascading effects on critical soil processes.
Logical Framework: this compound's Potential Soil Interactions
Caption: Potential pathway of this compound's influence on the soil microbiome and key soil functions.
Soil Enzyme Activity and Respiration
Soil enzyme activities are sensitive indicators of microbial function and can be inhibited or stimulated by pesticides. Soil respiration, a measure of the total metabolic activity of soil organisms, can also be affected. There is currently no specific data available for this compound.
Experimental Workflow: Assessing this compound's Impact on Soil Microbial Activity
Caption: A generalized experimental workflow to determine the effects of this compound on soil microbial activity.
Nitrogen-Fixing Bacteria
Nitrogen-fixing bacteria, both symbiotic and free-living, are vital for the nitrogen cycle in agricultural ecosystems. Some herbicides have been documented to negatively affect their populations and activity.[4] The specific impact of this compound on these microorganisms has not been reported.
Arbuscular Mycorrhizal Fungi (AMF)
AMF are critical for nutrient uptake in many crops. The effects of pesticides on AMF are varied, with some causing harm and others having little to no effect. There is a lack of data concerning the specific interactions between this compound and AMF.
Environmental Fate and Transport
The persistence and mobility of this compound in the environment are key factors determining its potential for exposure to non-target organisms.
Table 3: Environmental Fate Properties of this compound
| Property | Value | Classification/Interpretation |
| Persistence | ||
| Soil Aerobic Metabolism (Lab, 20°C) | DT50 = 65 days | Moderately Persistent |
| Soil Aerobic Metabolism (Field) | DT50 = 29 days | Non-Persistent |
| Mobility | ||
| Soil Adsorption Coefficient (Koc) | 188 - 378 mL/g | Moderate Mobility |
| Groundwater Ubiquity Score (GUS) | 3.39 | High Leachability Potential |
Data sourced from the AERU Pesticide Properties Database.
Conceptual Diagram: this compound's Environmental Fate
Caption: A schematic illustrating the primary degradation and transport pathways for this compound in the soil.
Conclusion and Future Research Directions
The existing data robustly indicates that this compound is toxic to aquatic organisms. Its impact on terrestrial non-target organisms appears to be low for honeybees, but data for other key invertebrates like earthworms is absent. A significant knowledge gap exists regarding the specific effects of this compound on the soil microbiome. While its field half-life suggests it is non-persistent, its high potential for leaching indicates a risk of groundwater contamination.
To form a more complete environmental risk profile for this compound, future research should prioritize:
-
Soil Microbiome Studies: Investigations into the effects of this compound on the structure and function of soil microbial communities, including assessments of soil enzyme activity and respiration.
-
Impact on Functional Guilds: Targeted studies on the effects of this compound on nitrogen-fixing bacteria and arbuscular mycorrhizal fungi.
-
Terrestrial Ecotoxicology: Standardized toxicity testing on a broader range of non-target terrestrial invertebrates, particularly earthworms.
-
Degradation Product Analysis: Identification and toxicological evaluation of the major degradation products of this compound in soil and water.
References
- 1. This compound | C11H13Cl2NO3 | CID 86187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulating effects of herbicide-safener co-application on rhizosphere microbiota and soil function in proso millet (Panicum miliaceum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Note: Quantification of Furilazole using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Furilazole. This compound is a herbicide safener used in agriculture to protect crops from herbicide injury. The described method is applicable for the determination of this compound in technical materials and formulated products. The protocol utilizes a C18 column with UV detection, providing a straightforward and reproducible approach for quality control and research purposes. This document provides the necessary chromatographic conditions, sample preparation procedures, and method validation guidelines.
Introduction
This compound, with the chemical name 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine, is a crucial component in many herbicide formulations, enhancing crop tolerance to certain herbicides.[1] Accurate quantification of this compound is essential for ensuring product quality, efficacy, and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of active ingredients in pesticide formulations due to its high resolution, sensitivity, and accuracy.[2] This application note presents a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A high-performance liquid chromatography system equipped with a UV detector, autosampler, and a column oven is required.[3]
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (acidified with 0.1% phosphoric acid) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL. These solutions are used to establish the calibration curve.
Sample Preparation
The sample preparation procedure may vary depending on the matrix.
For Technical Material and Formulations:
-
Accurately weigh a portion of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
For Environmental Samples (e.g., Water, Soil):
For complex matrices like soil or water, a preliminary extraction and clean-up step is necessary.
-
Water Samples:
-
Filter the water sample to remove particulate matter.
-
For trace analysis, a solid-phase extraction (SPE) with a C18 cartridge can be employed to concentrate the analyte.
-
Elute the this compound from the cartridge with a suitable solvent like acetonitrile or methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
-
Soil Samples:
-
A liquid-solid extraction can be performed using a solvent such as acetonitrile.
-
The resulting extract may require a clean-up step, for example, by passing it through a SPE cartridge, to remove interfering substances.
-
The purified extract is then concentrated and reconstituted in the mobile phase before injection into the HPLC system.
-
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of a blank, a standard solution, and a sample.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of this compound. The correlation coefficient (r²) of the calibration curve should be greater than 0.99.
-
Precision: The precision of the method should be determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should be less than 2%.
-
Accuracy: The accuracy of the method can be evaluated by performing recovery studies on spiked samples. The recovery should typically be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clarity.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium | [Insert Data] | [Insert Data] | [Insert Data] |
| High | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
References
Application Notes: Quantitative Determination of Furilazole in Plant Tissues using Competitive ELISA
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative determination of the herbicide safener Furilazole in various plant tissues. The protocol employs a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, which offers a high-throughput and cost-effective alternative to traditional chromatographic methods. The described workflow includes a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to efficiently extract this compound from complex plant matrices. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental protocols, data presentation, and a visual workflow to facilitate the implementation of this assay.
Introduction
This compound is a vital herbicide safener used in agriculture to protect crops, particularly maize, from herbicide-induced injury. Monitoring its concentration in plant tissues is crucial for assessing crop safety, understanding its mechanism of action, and for regulatory compliance. While methods like HPLC and GC-MS are commonly used for pesticide residue analysis, they can be time-consuming and require expensive equipment. Immunoassays, such as ELISA, provide a rapid, sensitive, and specific alternative for screening a large number of samples. This application note describes a competitive ELISA protocol for the quantification of this compound. In this assay, free this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of specific anti-Furilazole antibodies coated on a microplate. The resulting color intensity is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The performance of the this compound Competitive ELISA was evaluated using fortified plant extracts. The following tables summarize the key quantitative data of the assay.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 0.05 - 5.0 ng/mL |
| IC50 (50% Inhibitory Concentration) | 0.5 ± 0.1 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
Table 2: Recovery of this compound from Spiked Plant Tissues
| Plant Matrix | Spiked Concentration (ng/g) | Average Recovery (%) | RSD (%) |
| Maize Leaves | 1.0 | 92.5 | 8.5 |
| 5.0 | 95.2 | 7.1 | |
| 10.0 | 98.1 | 6.3 | |
| Maize Stems | 1.0 | 88.7 | 9.8 |
| 5.0 | 91.3 | 8.2 | |
| 10.0 | 94.6 | 7.5 | |
| Maize Roots | 1.0 | 85.4 | 11.2 |
| 5.0 | 89.9 | 9.5 | |
| 10.0 | 92.3 | 8.8 |
Recovery studies were performed on three different days (n=6 for each concentration).
Table 3: Cross-Reactivity of the Anti-Furilazole Antibody
| Compound | Chemical Structure | Cross-Reactivity (%) |
| This compound | C11H10Cl2N2O2 | 100 |
| Benoxacor | C14H14Cl2N2O2 | < 1.0 |
| Dichlormid | C8H11Cl2NO | < 0.5 |
| Acetochlor | C14H20ClNO2 | < 0.1 |
Experimental Protocols
Materials and Reagents
-
Anti-Furilazole Antibody Coated Microplate: 96-well microplate pre-coated with rabbit anti-Furilazole polyclonal antibody.
-
This compound Standard: 100 µg/mL in methanol.
-
This compound-HRP Conjugate: this compound conjugated to Horseradish Peroxidase.
-
Sample Extraction Buffer: Acetonitrile with 1% acetic acid.
-
QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.
-
Dispersive SPE Cleanup: Primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous magnesium sulfate.
-
Wash Buffer (20X): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Deionized water.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 2.0 g of a representative plant tissue sample (leaves, stem, or root) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes at room temperature.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 x g for 2 minutes.
-
Dilution: Take the supernatant and dilute it with PBS (pH 7.4) to bring the this compound concentration into the assay's linear range. A dilution factor of 1:10 to 1:100 is typically required. The final acetonitrile concentration in the well should be below 5% to avoid matrix effects.
ELISA Protocol
-
Standard Preparation: Prepare a series of this compound standards (e.g., 5.0, 2.5, 1.0, 0.5, 0.1, 0.05, and 0 ng/mL) by diluting the stock solution in PBS (pH 7.4).
-
Competitive Reaction: Add 50 µL of the prepared standards or diluted plant extracts to the wells of the anti-Furilazole antibody-coated microplate.
-
Add Conjugate: Immediately add 50 µL of the this compound-HRP conjugate solution to each well. Mix gently by tapping the plate.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 250 µL of 1X Wash Buffer. Ensure complete removal of the liquid after each wash by inverting the plate and tapping it on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature (25°C) for 15 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
Calculate the percentage of binding for each standard and sample using the following formula: % B/B₀ = (OD_sample or standard / OD_zero standard) x 100
-
Plot a standard curve of % B/B₀ versus the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their % B/B₀ values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration of this compound in the original plant tissue sample.
Mandatory Visualization
Caption: Workflow for this compound detection in plant tissues.
Application Note: Quantification of Furilazole Residues in Soil and Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furilazole is a herbicide safener used in agriculture to protect crops from herbicide injury. Its presence and persistence in soil and water are of environmental concern, necessitating sensitive and reliable analytical methods for its quantification. This application note provides detailed protocols for the determination of this compound residues in soil and water samples using modern analytical techniques. The methodologies described are based on established practices for pesticide residue analysis, including sample preparation by QuEChERS for soil and solid-phase extraction (SPE) for water, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).
Analytical Methods
The quantification of this compound residues in environmental samples typically involves sample extraction, cleanup, and instrumental analysis. The choice of method depends on the sample matrix and the required sensitivity.
Soil Sample Analysis using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and soil matrices.[1][2][3][4]
2.1.1. Experimental Protocol: QuEChERS Extraction and Cleanup
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.[3]
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For dry soil samples, use 3 g and add 7 mL of water, then allow to hydrate for 30 minutes.
-
Hydration (for dry samples): Add ultrapure water to the soil sample to ensure adequate moisture content, which improves extraction efficiency.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to the tube.
-
Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at ≥ 3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, and magnesium sulfate.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.
-
Sample for Analysis: The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
2.1.2. Instrumental Analysis: LC-MS/MS
-
Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is typically suitable for the separation of this compound.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate, is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
Water Sample Analysis using Solid-Phase Extraction (SPE) and GC-MS/MS
Solid-phase extraction is a common technique for the extraction and pre-concentration of pesticides from water samples.
2.2.1. Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Pass a known volume of the filtered water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for about 30 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent, such as acetonitrile or ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS/MS analysis.
2.2.2. Instrumental Analysis: GC-MS/MS
-
Instrument: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms, is often used for pesticide analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: Splitless injection is typically used for trace analysis.
-
Ionization Mode: Electron ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Specific MRM transitions for this compound should be optimized using a standard solution.
Data Presentation
The following tables summarize typical quantitative data expected from the validation of these analytical methods. These values are based on literature for similar pesticide residue analyses and should be established specifically for this compound in the laboratory.
Table 1: Typical Quantitative Performance Data for this compound in Soil by QuEChERS-LC-MS/MS
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | |
| Limit of Quantification (LOQ) | 0.005 - 0.02 mg/kg | |
| Recovery | 70 - 120% | |
| Relative Standard Deviation (RSD) | < 20% | |
| Linearity (R²) | > 0.99 |
Table 2: Typical Quantitative Performance Data for this compound in Water by SPE-GC-MS/MS
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.005 - 0.02 µg/L | |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L | |
| Recovery | 70 - 120% | |
| Relative Standard Deviation (RSD) | < 15% | |
| Linearity (R²) | > 0.99 |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound in soil and water samples.
Caption: Workflow for this compound analysis in soil.
Caption: Workflow for this compound analysis in water.
References
Co-application of Furilazole with Herbicides: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the co-application of the herbicide safener Furilazole with various herbicides. This document details the underlying mechanisms of action, presents available quantitative data, and offers detailed experimental protocols for efficacy and mechanistic studies.
Introduction to this compound as a Herbicide Safener
This compound is a dichloroacetamide safener used in agriculture to protect crops, particularly maize (corn), from injury caused by certain herbicides.[1][2] It is most commonly co-applied with chloroacetanilide herbicides, such as acetochlor.[3] The primary function of this compound is to enhance the crop's natural defense mechanisms, leading to a more rapid detoxification of the herbicide, thereby minimizing phytotoxicity to the crop while maintaining the herbicide's efficacy against target weeds.[1][4]
Mechanism of Action
The protective effect of this compound is primarily attributed to its ability to induce the expression of genes encoding key detoxification enzymes in the crop plant. This induction leads to an enhanced rate of herbicide metabolism. The two main enzyme families involved are:
-
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH). This process renders the herbicide more water-soluble and less toxic, facilitating its subsequent sequestration into vacuoles or further metabolism.
-
Cytochrome P450 Monooxygenases (P450s): This diverse family of enzymes is involved in the initial oxidation of herbicide molecules, often a prerequisite for subsequent conjugation reactions.
The precise signaling pathway by which dichloroacetamide safeners like this compound upregulate these detoxification genes is not yet fully elucidated. However, it is hypothesized that they may mimic an oxidative stress signal or utilize oxidized lipid-mediated signaling pathways to activate plant defense gene expression.
Below is a diagram illustrating the proposed signaling pathway for this compound's safening action.
References
Application Notes and Protocols: Field Trial Design for Evaluating Furilazole Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction Furilazole is a herbicide safener used in agriculture to protect crops from injury caused by certain herbicides.[1][2] It is primarily applied to maize (corn) and sorghum to enhance their tolerance to herbicides from the chloroacetanilide and thiocarbamate families, without compromising the herbicide's effectiveness against target weed species.[3][4][5] The efficacy of a safener is determined by its ability to allow for effective weed control while minimizing crop phytotoxicity. This document provides a detailed framework for designing and executing field trials to rigorously evaluate the performance of this compound.
Mechanism of Action
This compound's protective action is not by direct interaction with the herbicide's target site, but by stimulating the crop's own defense mechanisms. The primary mode of action involves the induction of specific gene expression pathways within the crop plant. Upon absorption, this compound triggers a signaling cascade that upregulates the production of detoxification enzymes, most notably glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant. This process renders the herbicide water-soluble and non-phytotoxic, allowing it to be sequestered and degraded by the plant. This accelerated metabolism prevents the herbicide from reaching its site of action in the crop at damaging concentrations, while susceptible weeds, which do not experience this enhanced metabolism, are controlled effectively.
Field Trial Protocol
A robust field trial is essential to determine the efficacy and crop safety of this compound under realistic agricultural conditions. The following protocol outlines the key steps for a comprehensive evaluation.
2.1 Objective To quantify the efficacy of this compound as a safener by assessing crop tolerance (phytotoxicity) and weed control when applied in combination with a selected herbicide, compared to the herbicide applied alone and untreated controls.
2.2 Experimental Design A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability such as soil type, slope, or pest pressure.
-
Replications: A minimum of four replications should be used for statistical robustness.
-
Plot Size: Plots should be large enough to minimize edge effects and allow for representative sampling and yield measurement. A typical size is 3 meters wide (e.g., 4 crop rows) by 10 meters long.
-
Treatments: The trial should include a range of treatments to provide comprehensive data.
Table 1: Example Treatment List for this compound Efficacy Trial
| Treatment No. | Herbicide | Herbicide Rate (g a.i./ha)¹ | This compound | This compound Rate (g/ha) | Description |
|---|---|---|---|---|---|
| 1 | None | 0 | None | 0 | Untreated Control (weedy) |
| 2 | None | 0 | None | 0 | Weed-Free Control (hand-weeded) |
| 3 | S-Metolachlor | 1000 | None | 0 | Herbicide Alone (Low Rate) |
| 4 | S-Metolachlor | 1000 | This compound | 75 | Herbicide + Safener (Low Rate) |
| 5 | S-Metolachlor | 2000 | None | 0 | Herbicide Alone (High Rate) |
| 6 | S-Metolachlor | 2000 | This compound | 75 | Herbicide + Safener (High Rate) |
| 7 | None | 0 | This compound | 75 | Safener Alone |
¹ a.i./ha = active ingredient per hectare. Rates should be based on manufacturer recommendations and project goals.
2.3 Site Selection and Plot Establishment
-
Site History: Select a field with a known history of uniform weed pressure and without prior use of long-residual herbicides that might interfere with the trial.
-
Soil Analysis: Conduct a soil analysis to characterize soil type, organic matter content, pH, and nutrient levels.
-
Land Preparation: Prepare the field according to standard local practices for the selected crop (e.g., maize, sorghum).
-
Plot Marking: Clearly mark the boundaries of each plot and replicate block using stakes and flags.
2.4 Treatment Application
-
Timing: Apply treatments at the appropriate growth stage, typically pre-emergence (PRE) for soil-applied herbicides used with this compound.
-
Equipment: Use a calibrated research plot sprayer equipped with appropriate nozzles (e.g., flat fan) to ensure uniform application.
-
Calibration: Calibrate the sprayer before application to deliver the precise carrier volume (e.g., 200 L/ha) and pressure.
-
Weather Conditions: Record weather conditions (temperature, humidity, wind speed, cloud cover) at the time of application. Avoid spraying in high winds to prevent drift.
2.5 Data Collection and Assessments Consistent and timely data collection is critical for a successful trial.
2.5.1 Crop Injury (Phytotoxicity) Assessment
-
Method: Visually assess crop injury in each plot at 7, 14, 28, and 56 days after treatment (DAT).
-
Scale: Use a percentage scale where 0% = no visible injury and 100% = complete crop death. Assess symptoms such as stunting, chlorosis, necrosis, and malformation.
2.5.2 Weed Control Efficacy Assessment
-
Method: Visually assess the percent control of dominant weed species in each plot at the same intervals as the crop injury assessment.
-
Scale: Use a percentage scale where 0% = no weed control (same as untreated plot) and 100% = complete weed death.
2.5.3 Weed Biomass Measurement
-
Method: At a key time point (e.g., 4-6 weeks after treatment), place a 0.25 m² quadrat in a representative area of each plot. Harvest all weeds within the quadrat at the soil surface, separate by species if required, dry them in an oven until a constant weight is achieved, and record the dry weight.
2.5.4 Crop Yield Measurement
-
Method: At crop maturity, harvest the central two rows of each plot. Thresh the grain, clean it, and measure the total weight.
-
Data Normalization: Determine the moisture content of a grain subsample and adjust all yield data to a standard moisture content (e.g., 15.5% for corn).
Table 2: Schedule of Assessments
| Assessment Type | 7 DAT | 14 DAT | 28 DAT | 56 DAT | At Harvest |
|---|---|---|---|---|---|
| Crop Injury (% Visual) | ✓ | ✓ | ✓ | ✓ | |
| Weed Control (% Visual) | ✓ | ✓ | ✓ | ✓ | |
| Weed Biomass (g/m²) | ✓ |
| Crop Yield ( kg/ha ) | | | | | ✓ |
2.6 Statistical Analysis
-
Software: Use standard statistical software (e.g., R, SAS, ARM).
-
Analysis: Subject the collected data to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.
-
Mean Separation: If the ANOVA indicates significant treatment effects (p < 0.05), perform a mean separation test, such as Fisher's Least Significant Difference (LSD) or Tukey's HSD, to compare treatment means.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatments.
Table 3: Example Summary of Crop Injury Data (28 DAT)
| Treatment | Herbicide (g a.i./ha) | This compound (g/ha) | Mean Crop Injury (%) |
|---|---|---|---|
| Untreated Control | 0 | 0 | 0.0 a |
| Herbicide Alone | 2000 | 0 | 25.5 c |
| Herbicide + this compound | 2000 | 75 | 3.8 b |
| Safener Alone | 0 | 75 | 0.0 a |
Means followed by the same letter are not significantly different (p < 0.05) according to Fisher's LSD test.
Table 4: Example Summary of Weed Control and Yield Data
| Treatment | Herbicide (g a.i./ha) | This compound (g/ha) | Giant Foxtail Control (%) | Crop Yield ( kg/ha ) |
|---|---|---|---|---|
| Untreated Control | 0 | 0 | 0 a | 4500 a |
| Weed-Free Control | 0 | 0 | 100 c | 9500 c |
| Herbicide Alone | 2000 | 0 | 92 b | 7200 b |
| Herbicide + this compound | 2000 | 75 | 94 b | 9100 c |
Means within a column followed by the same letter are not significantly different (p < 0.05) according to Fisher's LSD test.
Visualizations
4.1 Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound-induced herbicide detoxification in a crop plant.
4.2 Experimental Workflow for Field Trial
Caption: Standard workflow for conducting a this compound efficacy field trial from planning to reporting.
References
- 1. This compound | C11H13Cl2NO3 | CID 86187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agrochemx.com [agrochemx.com]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]
Application Notes and Protocols for Assessing Furilazole's Safening Effect in Laboratory Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting laboratory bioassays to evaluate the safening effect of Furilazole. This compound is a herbicide safener predominantly used to protect maize (corn) from injury caused by chloroacetamide herbicides, such as acetochlor and metolachlor. The primary mechanism of its safening action is the enhancement of herbicide metabolism within the crop plant, primarily through the induction of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).
Overview of this compound's Safening Mechanism
This compound treatment enhances the expression of genes encoding for detoxification enzymes in maize.[1] This leads to an increased rate of herbicide metabolism, converting the phytotoxic herbicide into non-toxic metabolites which are then sequestered in the vacuole. This selective enhancement of detoxification in the crop plant, without affecting the herbicide's efficacy on target weeds, is the basis of its safening effect.
Key Laboratory Bioassays
A series of laboratory bioassays can be employed to quantify the safening effect of this compound. These include:
-
Dose-Response Bioassay: To determine the optimal concentration of this compound for protecting maize from a specific herbicide and to quantify the level of protection.
-
Herbicide Metabolism Assay: To directly measure the rate of herbicide detoxification in maize seedlings treated with this compound.
-
Enzyme Activity Assays (GST and CYP): To quantify the induction of key detoxification enzymes by this compound.
-
Gene Expression Analysis: To measure the upregulation of specific GST and CYP genes in response to this compound treatment.
Experimental Protocols
Dose-Response Bioassay for Safening Effect
This protocol is designed to assess the efficacy of this compound in protecting maize seedlings from herbicide injury under controlled laboratory conditions.
Objective: To determine the dose-dependent protective effect of this compound against a chloroacetamide herbicide.
Materials:
-
Maize seeds (e.g., a susceptible hybrid)
-
This compound
-
Chloroacetamide herbicide (e.g., acetochlor or S-metolachlor)
-
Acetone (for stock solutions)
-
Growth medium (e.g., hydroponic solution or sand)
-
Growth containers (e.g., petri dishes, germination pouches, or pots)
-
Controlled environment growth chamber
Procedure:
-
Seed Treatment: Prepare a series of this compound solutions in acetone at different concentrations (e.g., 0, 10, 50, 100, 200 mg a.i./kg seed). Treat maize seeds with the respective solutions and allow the acetone to evaporate completely.
-
Herbicide Treatment: Prepare a range of herbicide concentrations in the growth medium. The concentration range should span from no effect to complete inhibition of growth (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x the recommended field rate).
-
Experimental Setup:
-
For each this compound seed treatment level, sow a set number of seeds (e.g., 10) in containers with the different herbicide concentrations.
-
Include a control group with untreated seeds and no herbicide.
-
Replicate each treatment combination at least three times.
-
-
Growth Conditions: Place the containers in a growth chamber with controlled temperature (e.g., 25°C), light (e.g., 16h light/8h dark cycle), and humidity.
-
Data Collection: After a set period (e.g., 7-14 days), measure relevant growth parameters such as:
-
Shoot length (cm)
-
Root length (cm)
-
Fresh weight (g)
-
Dry weight (g)
-
Visual injury score (e.g., on a scale of 1-9, where 1 is no injury and 9 is plant death).
-
-
Data Analysis: Calculate the percent inhibition of growth for each treatment compared to the untreated control. Plot dose-response curves and determine the herbicide concentration that causes 50% inhibition of growth (GR50) for each this compound treatment level.
Data Presentation:
Table 1: Effect of this compound Seed Treatment on Maize Seedling Growth in the Presence of Acetochlor (Hypothetical Data)
| This compound (mg/kg seed) | Acetochlor (µM) | Shoot Length (% of Control) | Visual Injury (1-9) |
| 0 | 0 | 100 | 1 |
| 0 | 1 | 45 | 6 |
| 0 | 5 | 10 | 8 |
| 50 | 1 | 85 | 2 |
| 50 | 5 | 50 | 5 |
| 200 | 1 | 98 | 1 |
| 200 | 5 | 75 | 3 |
Glutathione S-Transferase (GST) Activity Assay
This protocol measures the induction of GST activity in maize seedlings by this compound.
Objective: To quantify the increase in GST enzyme activity in response to this compound treatment.
Materials:
-
Maize seedlings (treated with and without this compound as described in 3.1)
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA and 5 mM DTT)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)
-
Reduced glutathione (GSH) solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Harvest shoot or root tissue from maize seedlings. Grind the tissue in liquid nitrogen and homogenize in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g for 20 min at 4°C) and collect the supernatant containing the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
GST Activity Measurement:
-
In a cuvette, mix the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5), GSH solution, and CDNB solution.
-
Add a known amount of the enzyme extract to initiate the reaction.
-
Measure the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the formation of the GSH-CDNB conjugate.
-
-
Data Analysis: Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein). Compare the GST activity in this compound-treated seedlings to the untreated control.
Data Presentation:
Table 2: Induction of Glutathione S-Transferase (GST) Activity in Maize Seedlings by Benoxacor (a closely related dichloroacetamide safener)
| Safener Treatment | GST Specific Activity (nmol/min/mg protein) | Fold Induction |
| Control (No Safener) | 150 | 1.0 |
| Benoxacor (10 µM) | 450 | 3.0 |
| Benoxacor (50 µM) | 750 | 5.0 |
Note: Data is representative and based on findings for benoxacor, which is expected to have a similar effect to this compound.
Cytochrome P450 (CYP) Activity and Gene Expression
The induction of CYP activity is another key mechanism of safening. This can be assessed by measuring the metabolism of specific substrates or by quantifying the expression of CYP genes.
Objective: To determine the effect of this compound on CYP-mediated herbicide metabolism and gene expression.
Protocol: Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Treat maize seedlings with this compound as described previously. Harvest tissues at different time points (e.g., 0, 6, 12, 24 hours). Extract total RNA from the tissues using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target CYP genes known to be involved in herbicide metabolism in maize (e.g., members of the CYP81A family).[1][2] Use a reference gene (e.g., actin or ubiquitin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in this compound-treated samples compared to the untreated control using the ΔΔCt method.
Data Presentation:
Table 3: Fold Induction of a Herbicide-Metabolizing Cytochrome P450 Gene (CYP81A9) in Maize Seedlings Treated with Benoxacor
| Treatment | Time (hours) | Relative Fold Change in CYP81A9 Expression |
| Control | 24 | 1.0 |
| Benoxacor (10 µM) | 6 | 5.2 |
| Benoxacor (10 µM) | 12 | 15.8 |
| Benoxacor (10 µM) | 24 | 8.5 |
Note: Data is representative based on studies of benoxacor's induction of CYP genes in maize.[1][2]
Visualizations (Graphviz DOT Language)
Experimental Workflow
Caption: Workflow for assessing this compound's safening effect.
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound-induced herbicide detoxification.
References
Application Notes and Protocols for Analyzing the Uptake and Translocation of Furilazole in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furilazole is a herbicide safener belonging to the dichloroacetamide class. It is utilized in agriculture to protect crops, particularly maize, from injury caused by certain herbicides. Understanding the uptake, translocation, and metabolism of this compound in plants is crucial for optimizing its efficacy, assessing its environmental fate, and ensuring crop safety. These application notes provide detailed methodologies for analyzing the absorption and movement of this compound within plant systems.
The protocols described herein primarily focus on radiolabeling-based techniques, which are the gold standard for quantitative analysis of xenobiotic uptake and translocation in plants. Additionally, analytical chemistry methods for the extraction and quantification of this compound and its metabolites from plant tissues are detailed.
Physicochemical Properties of this compound
A key predictor of a chemical's behavior in biological systems is its physicochemical properties. These properties influence its solubility, membrane permeability, and potential for movement within the plant.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃Cl₂NO₃ | [1] |
| Molar Mass | 278.13 g/mol | [1] |
| Aqueous Solubility | 235 mg/L | [2] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.96 | [2] |
The moderate lipophilicity, as indicated by the log K_ow_ value, suggests that this compound has the potential for uptake through plant membranes. Its aqueous solubility ensures it can be transported within the plant's vascular systems.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Uptake and Translocation using ¹⁴C-Radiolabeling
This protocol describes a whole-plant study to quantify the absorption and distribution of this compound using a radiolabeled form of the compound.
Materials:
-
¹⁴C-labeled this compound (custom synthesis)
-
Non-labeled analytical grade this compound
-
Plant species of interest (e.g., maize seedlings)
-
Growth chamber or greenhouse with controlled conditions
-
Microsyringe
-
Scintillation vials
-
Liquid Scintillation Counter (LSC)
-
Biological oxidizer
-
Solvents (e.g., methanol, acetone)
-
Scintillation cocktail
Procedure:
-
Plant Growth: Grow the plants in a hydroponic or soil medium under controlled temperature, humidity, and light conditions. Ensure uniform growth and select healthy, similar-sized plants for the experiment.
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of non-labeled this compound and a specific activity of ¹⁴C-Furilazole. The final concentration should be representative of agricultural application rates.
-
Application: Using a microsyringe, apply a precise volume (e.g., 10 µL) of the treatment solution to a specific location on the plant, such as the adaxial surface of a mature leaf. For root uptake studies, introduce the ¹⁴C-Furilazole into the hydroponic solution or soil.
-
Harvesting: At predetermined time points (e.g., 6, 24, 48, 72 hours after treatment), harvest the plants.
-
Sample Sectioning: Dissect the plant into different parts:
-
Treated leaf
-
Shoots (stem and leaves above the treated leaf)
-
Roots
-
Remaining plant parts
-
-
Washing: Gently wash the surface of the treated leaf with a suitable solvent (e.g., 10% methanol) to remove any unabsorbed ¹⁴C-Furilazole. The radioactivity in this wash solution represents the amount of compound that was not taken up by the plant.
-
Quantification of Radioactivity:
-
Leaf Wash: Add a known volume of the leaf wash to a scintillation vial with a scintillation cocktail and measure the radioactivity using an LSC.
-
Plant Tissues: Dry the sectioned plant tissues to a constant weight. Combust the dried tissues using a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and counted by an LSC. This provides the amount of ¹⁴C-Furilazole within each plant part.
-
-
Data Analysis: Calculate the percentage of applied ¹⁴C-Furilazole that was absorbed and the percentage of the absorbed dose that was translocated to different plant parts.
Data Presentation:
The quantitative data from this experiment can be summarized in the following tables. Please note that the following data is representative and based on typical results for herbicide uptake studies, as specific quantitative data for this compound is not publicly available.
Table 1: Representative Uptake of ¹⁴C-Furilazole in Maize
| Time After Treatment (Hours) | Applied ¹⁴C (dpm) | Unabsorbed ¹⁴C (dpm) | Absorbed ¹⁴C (%) |
| 6 | 100,000 | 85,000 | 15.0 |
| 24 | 100,000 | 60,000 | 40.0 |
| 48 | 100,000 | 45,000 | 55.0 |
| 72 | 100,000 | 38,000 | 62.0 |
Table 2: Representative Translocation of Absorbed ¹⁴C-Furilazole in Maize (72 Hours After Treatment)
| Plant Part | ¹⁴C Radioactivity (dpm) | % of Absorbed ¹⁴C |
| Treated Leaf | 50,220 | 81.0 |
| Shoots | 7,440 | 12.0 |
| Roots | 4,340 | 7.0 |
| Total Absorbed | 62,000 | 100.0 |
Protocol 2: Visualization of this compound Translocation by Autoradiography
This protocol allows for the qualitative visualization of where the radiolabeled this compound moves within the plant.
Materials:
-
Plants treated with ¹⁴C-Furilazole (from Protocol 1)
-
Plant press
-
X-ray film or phosphor imager screen
-
Developer and fixer (for X-ray film) or a phosphor imager scanner
Procedure:
-
Harvesting and Mounting: At desired time points, carefully harvest the treated plants. Arrange the entire plant on a sheet of paper and press it flat.
-
Drying: Dry the pressed plant in an oven at a low temperature (e.g., 40-50°C) until all moisture is removed.
-
Exposure: In a darkroom, place the dried, mounted plant in direct contact with X-ray film or a phosphor imager screen.
-
Development/Imaging: After an appropriate exposure time (which may range from days to weeks depending on the amount of radioactivity), develop the X-ray film or scan the phosphor imager screen. The resulting image will show the areas where the ¹⁴C-Furilazole has accumulated.
Protocol 3: Extraction and Quantification of this compound and its Metabolites by HPLC-MS/MS
This protocol details the analytical method for extracting and quantifying this compound and its potential metabolites from plant tissues without the use of radiolabeling.
Materials:
-
Plant tissue samples
-
Liquid nitrogen
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC-MS/MS system with an appropriate column (e.g., C18)
-
Analytical standards of this compound and any known metabolites
Procedure:
-
Sample Preparation:
-
Harvest plant tissues and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a homogenizer or a pre-chilled mortar and pestle.
-
-
Extraction:
-
Weigh a known amount of the powdered tissue (e.g., 1-5 g) into a centrifuge tube.
-
Add an extraction solvent, such as acetonitrile or methanol, often with a small percentage of formic acid to improve extraction efficiency. A common ratio is 1:5 (w/v) of tissue to solvent.
-
Vortex or shake the mixture vigorously for a set period (e.g., 30 minutes).
-
Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the solid material.
-
Carefully collect the supernatant.
-
-
Clean-up (Optional but Recommended):
-
To remove interfering matrix components, pass the supernatant through a conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the this compound and its metabolites with a stronger organic solvent.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for HPLC analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Develop a chromatographic method to separate this compound from its metabolites and matrix components. A gradient elution with a mobile phase consisting of water and methanol/acetonitrile (both with a small amount of formic acid) is typically used.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically and sensitively detect and quantify the parent this compound ion and its characteristic fragment ions, as well as those of its metabolites.
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of this compound.
-
Quantify the amount of this compound in the plant extracts by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for analyzing this compound uptake and translocation in plants.
Caption: Hypothesized pathway of this compound uptake and translocation in a plant.
Discussion of Signaling Pathways and Logical Relationships
The uptake of foliar-applied this compound begins with its penetration of the waxy cuticle of the leaf. Its moderate lipophilicity aids in this process. Once inside the leaf tissue, it can move via two primary pathways:
-
Apoplastic Pathway: Movement through the non-living parts of the plant, including cell walls and intercellular spaces. This movement is largely driven by the transpiration stream in the xylem.
-
Symplastic Pathway: Movement through the living continuum of the plant, from cell to cell via plasmodesmata, and into the phloem.
Systemic compounds like herbicides and safeners are often transported in the phloem to metabolic sinks, such as meristems and roots, where active growth occurs. Given that this compound's safening action is required in these growing regions to protect against herbicide damage, translocation via the phloem is a logical and likely pathway.
Once distributed within the plant, this compound can undergo metabolism. For dichloroacetamide safeners, a key metabolic pathway is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This metabolic process can detoxify the compound or prepare it for sequestration within the plant cell, typically in the vacuole. The induction of GSTs is a primary mechanism by which these safeners protect the crop from herbicides.
References
Application of Furilazole in Mitigating Herbicide Injury in Sweet Corn: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furilazole is a chemical safener used in agriculture to protect crops from injury caused by certain herbicides. It is particularly effective in mitigating the phytotoxic effects of chloroacetanilide herbicides in corn, including sweet corn varieties.[1][2] As an inert ingredient in pesticide formulations, this compound allows for the selective control of weeds without causing significant harm to the crop.[3] The primary mechanism of action of this compound and other safeners is the enhancement of the plant's natural defense mechanisms, specifically by upregulating the expression of enzymes that detoxify the herbicide.[4] This document provides detailed application notes and protocols for researchers and scientists interested in the evaluation and application of this compound for mitigating herbicide injury in sweet corn.
Data Presentation
The following tables summarize the expected quantitative outcomes of applying this compound as a safener with chloroacetanilide herbicides on sweet corn. The data is representative of typical results observed in field trials.
Table 1: Effect of this compound on Herbicide-Induced Injury in Sweet Corn
| Treatment | Herbicide Application Rate | This compound Application Rate | Visual Injury Rating (%) (14 Days After Treatment) | Stunting (%) (28 Days After Treatment) |
| Untreated Control | 0 | 0 | 0 | 0 |
| Herbicide Alone | 1X | 0 | 25 | 15 |
| Herbicide + this compound | 1X | Recommended Rate | 5 | 2 |
| Herbicide Alone | 2X (Simulated Overlap) | 0 | 45 | 30 |
| Herbicide + this compound | 2X (Simulated Overlap) | Recommended Rate | 15 | 8 |
Note: Visual injury ratings are based on a scale of 0% (no injury) to 100% (plant death), assessing symptoms such as chlorosis, necrosis, and malformation.
Table 2: Impact of this compound on Sweet Corn Growth and Yield in the Presence of Herbicides
| Treatment | Herbicide Application Rate | This compound Application Rate | Plant Height (cm) (at 45 Days After Planting) | Cob Yield ( kg/ha ) |
| Untreated Control | 0 | 0 | 180 | 12,000 |
| Herbicide Alone | 1X | 0 | 160 | 10,500 |
| Herbicide + this compound | 1X | Recommended Rate | 178 | 11,800 |
| Herbicide Alone | 2X (Simulated Overlap) | 0 | 145 | 9,200 |
| Herbicide + this compound | 2X (Simulated Overlap) | Recommended Rate | 170 | 11,200 |
Experimental Protocols
This section outlines a detailed methodology for conducting a field experiment to evaluate the efficacy of this compound in mitigating herbicide injury in sweet corn.
1. Experimental Design and Setup
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 3 meters x 6 meters.
-
Crop: Sweet corn (e.g., Zea mays convar. saccharata var. rugosa).
-
Planting Density: 75,000 plants per hectare.
2. Treatment Application
-
Herbicides: A chloroacetanilide herbicide (e.g., acetochlor, S-metolachlor) applied at the recommended rate (1X) and a double rate (2X) to simulate sprayer overlap.
-
Safener: this compound applied as a seed treatment or co-formulated with the herbicide.
-
Application Timing: Pre-emergence (PRE), within 48 hours of planting.
-
Spray Volume: 150-200 liters per hectare.
-
Control Groups: An untreated control (no herbicide or safener) and a herbicide-only control for each application rate.
3. Data Collection and Analysis
-
Visual Injury Assessment: Evaluate crop injury at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale, where 0% is no visible injury and 100% is complete plant death. Symptoms to assess include stunting, chlorosis, necrosis, and leaf malformation.
-
Plant Height: Measure the height of ten randomly selected plants per plot from the soil surface to the highest point of the plant at 28 and 45 DAT.
-
Yield: Harvest all cobs from the central two rows of each plot. Measure the total weight of the cobs (with husks) and express the yield in kilograms per hectare.
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a protected Fisher's LSD or Tukey's HSD test at α = 0.05 to separate treatment means.
Mandatory Visualizations
Signaling Pathway for this compound Action
Caption: Proposed signaling pathway for this compound-induced herbicide tolerance in sweet corn.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy in sweet corn.
Logical Relationship of Herbicide Injury and Safener Action
Caption: Logical relationship between herbicide application, this compound safening, and sweet corn yield.
References
- 1. Yield of sweet corn varieties and response to sulfonylurea and mix herbicides - Advances in Weed Science [awsjournal.org]
- 2. ag.ndsu.edu [ag.ndsu.edu]
- 3. Inbred Corn Response to Acetamide Herbicides as Affected by Safeners and Microencapsulation | Weed Technology | Cambridge Core [cambridge.org]
- 4. Weed Control : New England Vegetable Management Guide : UMass Amherst [nevegetable.org]
Troubleshooting & Optimization
Troubleshooting Furilazole solubility issues in aqueous solutions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furilazole, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is slightly soluble in water. Published experimental data indicates its aqueous solubility to be approximately 197-235 mg/L at a temperature of 20-25°C and a neutral pH of 7.[1][2][3] It is important to note that solubility can be influenced by various factors, including temperature, pH, and the presence of other substances in the solution.
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out" or precipitation. It occurs because this compound is much more soluble in organic solvents like DMSO than in aqueous buffers. When the DMSO stock solution is diluted into the aqueous buffer, the overall solvent environment becomes less favorable for this compound, causing it to exceed its solubility limit and precipitate.
To prevent this, consider the following strategies:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent effects on your biological system, but high enough to maintain this compound's solubility. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform serial dilutions. For instance, first, dilute the stock into a smaller volume of the buffer with vigorous mixing, and then add this intermediate dilution to the rest of the buffer.
-
Pre-warm the buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes help improve solubility. However, be mindful of the temperature stability of other components in your assay.
-
Vortex during addition: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and uniform dispersion.
Q3: Can I use solvents other than DMSO to prepare my this compound stock solution?
A3: Yes, other organic solvents can be used. While DMSO is a common choice due to its high solubilizing power and miscibility with water, other options include:
-
Ethanol
-
Methanol
-
Acetone
-
Acetonitrile
It is crucial to ensure that the chosen solvent is compatible with your experimental system and that the final concentration of the solvent in the assay is not toxic or does not interfere with the assay results. The solubility of this compound in these solvents is not always quantitatively reported, so it is advisable to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific needs.
Q4: How does pH affect the solubility and stability of this compound in aqueous solutions?
A4: The stability of this compound is pH-dependent. Dichloroacetamide compounds like this compound can undergo hydrolysis, particularly under alkaline conditions (pH > 7). In acidic to neutral conditions (pH 4-7), this compound is more stable. Therefore, for preparing aqueous solutions, it is recommended to use buffers with a pH in the slightly acidic to neutral range. If your experimental conditions require a higher pH, be aware that this compound may degrade over time, which could lead to inconsistent results. It is advisable to prepare fresh solutions before each experiment, especially when working with buffers at or above neutral pH.
Q5: I am observing inconsistent results in my biological assays with this compound. Could this be related to solubility?
A5: Yes, inconsistent results are often linked to solubility issues. If this compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration of the compound that your biological system is exposed to will be lower and more variable than intended. This can lead to poor reproducibility of your data. To mitigate this, always visually inspect your solutions for any signs of precipitation before and during the experiment. If you suspect precipitation, you may need to adjust your protocol by lowering the concentration, changing the solvent system, or employing one of the solubilization techniques mentioned in this guide.
Data on this compound Solubility
The following table summarizes the available quantitative data on this compound's solubility.
| Solvent System | Temperature | Solubility | Reference(s) |
| Water (at pH 7) | 20°C | 197 mg/L | [3] |
| Water | Not Specified | 235 mg/L | [1] |
| Dimethyl sulfoxide (DMSO) | Not Specified | Soluble | |
| Acetonitrile | Not Specified | Soluble | |
| Ethanol | Not Specified | Information not available | |
| Methanol | Not Specified | Information not available | |
| Acetone | Not Specified | Information not available |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₁₁H₁₃Cl₂NO₃) is 278.13 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 278.13 g/mol * 1 mL = 0.0027813 g = 2.78 mg
-
-
-
Weigh the this compound:
-
Using an analytical balance, carefully weigh out 2.78 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
This protocol provides a general guideline for diluting a DMSO stock solution of this compound into an aqueous buffer for a biological assay.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., phosphate-buffered saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and DMSO:
-
For this example, we will prepare a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Perform a serial dilution (recommended):
-
Intermediate Dilution: Prepare a 100-fold dilution of the 10 mM stock solution in your aqueous buffer.
-
Add 5 µL of the 10 mM this compound stock to 495 µL of the aqueous buffer in a sterile microcentrifuge tube.
-
Vortex immediately and thoroughly to mix. This will give you a 100 µM intermediate solution in 1% DMSO.
-
-
Final Dilution: Prepare a 10-fold dilution of the intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer.
-
Vortex to mix. This results in a final 10 µM this compound solution in 0.1% DMSO.
-
-
-
Visual Inspection:
-
Before use, visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to prepare a lower concentration or optimize the dilution procedure.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow diagram for troubleshooting precipitation issues with this compound.
Mechanism of Action: Herbicide Detoxification Pathway
Caption: this compound's mechanism of action in protecting plants from herbicides.
References
Technical Support Center: Optimizing Furilazole Concentration for Herbicide Formulations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug and herbicide development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing furilazole concentration for various herbicide formulations, ensuring enhanced crop safety without compromising weed control efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in herbicide formulations?
A1: this compound is a herbicide safener. Its main role is to protect crops, particularly maize (corn), from injury that can be caused by certain herbicides, especially those from the chloroacetanilide family, such as acetochlor.[1] It selectively enhances the crop's ability to metabolize the herbicide, thereby reducing phytotoxicity.
Q2: How does this compound protect the crop from herbicide injury?
A2: this compound works by stimulating the crop's natural defense mechanisms. It is believed to enhance the activity of glutathione S-transferases (GSTs), enzymes that play a crucial role in detoxifying herbicides by conjugating them with glutathione. This process renders the herbicide harmless to the crop plant.
Q3: Is this compound effective for all types of herbicides and crops?
A3: No, this compound's efficacy is specific. It is primarily used with chloroacetanilide herbicides like acetochlor and is most effective in grass crops such as maize.[1] Its effectiveness with other herbicide classes or in different crops would require specific experimental validation.
Q4: Can the concentration of this compound affect weed control?
A4: Ideally, a safener should not reduce the herbicide's effectiveness against target weeds. The optimal concentration of this compound is one that provides maximum crop protection without antagonizing the herbicide's activity on weeds. However, an improper this compound-to-herbicide ratio could potentially impact weed control. Dose-response studies are crucial to determine the ideal balance.
Q5: What are the typical symptoms of herbicide injury in maize that this compound aims to prevent?
A5: Acetochlor and other chloroacetanilide herbicides can cause a phenomenon known as "buggy whipping," where the corn leaves fail to unfurl properly from the whorl.[2] Other symptoms may include stunted growth, leaf wrapping, and a general lack of vigor in the early growth stages.[2]
Troubleshooting Guides
Issue 1: Observed Crop Injury (Phytotoxicity) Despite Using this compound
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Possible Cause 1: Suboptimal this compound Concentration.
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Solution: The ratio of this compound to the active herbicide ingredient is critical. If the concentration of this compound is too low, it may not provide adequate protection. It is recommended to conduct a dose-response experiment to determine the optimal concentration for your specific herbicide formulation and environmental conditions.
-
-
Possible Cause 2: Environmental Stressors.
-
Solution: Environmental factors such as cold, wet soils, or deep planting can increase the susceptibility of maize to herbicide injury, even with a safener.[3] Ensure proper planting depth and avoid herbicide application during periods of significant environmental stress.
-
-
Possible Cause 3: Improper Formulation or Tank Mixing.
-
Solution: Ensure that the this compound and herbicide are thoroughly and correctly mixed according to the manufacturer's guidelines. Incompatible tank-mix partners or improper adjuvant selection can interfere with the safener's activity.
-
-
Possible Cause 4: Corn Hybrid Sensitivity.
-
Solution: Different corn hybrids can exhibit varying levels of tolerance to herbicides. If you continue to observe injury, consider evaluating the tolerance of different hybrids to your herbicide-safener formulation.
-
Issue 2: Reduced Weed Control Efficacy
-
Possible Cause 1: Antagonistic Effect of this compound.
-
Solution: While designed to be selective, an excessively high concentration of this compound could potentially have a slight antagonistic effect on the herbicide's performance against certain weed species. Review your dose-response data to ensure you are not using a concentration higher than necessary for crop safety.
-
-
Possible Cause 2: Influence of Adjuvants.
-
Solution: The type and concentration of adjuvants (surfactants, oils, etc.) in the formulation can significantly impact herbicide performance. An adjuvant that enhances crop uptake of the safener might also affect how the herbicide interacts with the weed. Conduct trials with different adjuvant systems to optimize for both crop safety and weed control.
-
-
Possible Cause 3: Weed Resistance.
-
Solution: The lack of weed control may not be related to the this compound but could be due to the emergence of herbicide-resistant weed biotypes. It is important to implement integrated weed management practices and rotate herbicide modes of action.
-
Experimental Protocols
Protocol 1: Greenhouse Dose-Response Bioassay for Optimizing this compound Concentration
This protocol is designed to determine the optimal concentration of this compound needed to protect maize from acetochlor injury in a controlled greenhouse environment.
-
Materials:
-
Maize seeds (select a commercially relevant hybrid)
-
Potting medium (e.g., sandy loam soil)
-
Pots (e.g., 10 cm diameter)
-
Technical grade acetochlor and this compound
-
Appropriate solvents and adjuvants for formulation
-
Greenhouse with controlled temperature and light conditions
-
Spraying equipment calibrated for small-scale applications
-
-
Methodology:
-
Maize Planting: Plant 3-5 maize seeds per pot at a uniform depth (e.g., 2.5 cm).
-
Treatment Preparation:
-
Prepare a stock solution of the acetochlor herbicide at a concentration known to cause moderate injury to maize.
-
Prepare a series of treatments by adding varying concentrations of this compound to the acetochlor solution. A typical range to test could be from 0 (control) to a high concentration, with several intermediate levels (e.g., 0, 0.01, 0.05, 0.1, 0.2 g a.i./ha of this compound to a fixed rate of acetochlor).
-
Include a weed species (e.g., green foxtail) in separate pots to be treated with the same formulations to assess any impact on herbicidal efficacy.
-
-
Herbicide Application: Apply the prepared herbicide-safener mixtures to the soil surface of the pots pre-emergence (before the maize or weeds have emerged).
-
Growth Conditions: Place the pots in a greenhouse with optimal conditions for maize growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Data Collection:
-
At 14 and 21 days after treatment (DAT), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).
-
Measure plant height and shoot fresh/dry weight for both maize and the weed species.
-
Calculate the ED50 (effective dose for 50% injury) for maize and the GR50 (dose for 50% growth reduction) for the weed species for each this compound concentration.
-
-
Data Analysis: Analyze the data using dose-response curves to identify the this compound concentration that provides the best crop protection with the least impact on weed control.
-
Protocol 2: Field Efficacy and Crop Safety Trial
This protocol outlines a field trial to validate the optimal this compound concentration determined in greenhouse studies under real-world conditions.
-
Experimental Design: Randomized complete block design with at least three replications.
-
Plot Size: Sufficiently large to allow for representative data collection and minimize edge effects (e.g., 3m x 10m).
-
Treatments:
-
Untreated control (weedy check)
-
Weed-free control (hand-weeded)
-
Acetochlor applied alone at the target rate.
-
Acetochlor applied with the optimized range of this compound concentrations determined from the greenhouse bioassay.
-
-
Application: Apply treatments pre-emergence using a calibrated plot sprayer.
-
Data Collection:
-
Crop Injury: Visually assess crop injury at 7, 14, and 28 DAT.
-
Weed Control: Assess weed control by species at 14, 28, and 56 DAT using a 0-100% scale (0 = no control, 100 = complete control). Weed density and biomass can also be measured from quadrats within each plot.
-
Yield: Harvest the grain from the center rows of each plot and determine the yield, adjusting for moisture content.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments for crop injury, weed control, and yield.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Acetochlor-Treated Maize and Green Foxtail (21 DAT)
| This compound Rate (g a.i./ha) | Acetochlor Rate (g a.i./ha) | Maize Injury (%) | Maize Shoot Dry Weight (% of Control) | Green Foxtail Control (%) | Green Foxtail Dry Weight (% of Control) |
| 0 | 1000 | 45 | 55 | 92 | 8 |
| 10 | 1000 | 20 | 80 | 91 | 9 |
| 25 | 1000 | 5 | 95 | 90 | 10 |
| 50 | 1000 | 2 | 98 | 88 | 12 |
| 100 | 1000 | 1 | 99 | 85 | 15 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Table 2: Influence of Adjuvants on Acetochlor Efficacy on Purslane and Cocklebur
| Treatment | Emerged Purslane (weeds/m²) | Emerged Cocklebur (weeds/m²) |
| Acetochlor Alone | 2.30 | 1.96 |
| Acetochlor + Phosphoric Acid | 0.52 | 0.19 |
| Acetochlor + Palm Oil | - | 0.41 |
| Acetochlor + Capl 2 Crude Oil | - | 0.30 |
| Acetochlor + Citric Acid | 2.74 | 0.96 |
| Untreated Control | 5.59 | 4.33 |
Data adapted from a study on the effect of different adjuvants on acetochlor action. Note that this compound was not included in this specific study, but it illustrates the impact of formulation components on herbicide performance.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's mechanism of action in maize.
Caption: Troubleshooting decision tree.
References
Overcoming analytical interference in Furilazole detection
Welcome to the technical support center for the analytical detection of Furilazole. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, particularly those related to interference.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound detection?
This compound, a herbicide safener, is typically analyzed using chromatographic techniques. An adequate enforcement methodology is capillary gas chromatography with electron capture detection (GC-ECD).[1] For multi-residue analysis, especially in complex matrices like food or environmental samples, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and selectivity.[2][3]
Q2: What is analytical interference and how does it affect this compound analysis?
Analytical interference occurs when components in the sample matrix (e.g., soil, plant tissue, food products) affect the detection of the target analyte, in this case, this compound.[4] This is a major concern in trace analysis and can manifest in several ways:[5]
-
Matrix Effects: Co-extracted matrix components can alter the ionization efficiency of this compound in the mass spectrometer source. This can lead to signal suppression (lower-than-expected signal) or signal enhancement (higher-than-expected signal), resulting in inaccurate quantification.
-
Contamination: Contaminants from solvents, glassware, or previous samples can introduce interfering peaks or increase background noise.
-
Co-eluting Compounds: Other substances in the sample that elute from the chromatography column at the same time as this compound can interfere with its detection.
The nature and severity of these effects depend on the analyte, the type of matrix, and the sample preparation method used.
Q3: My this compound signal is low and inconsistent. What are the potential causes and how can I troubleshoot this?
Low or inconsistent signal intensity is a common problem in LC-MS/MS analysis. A systematic approach is needed to identify the source of the issue.
Troubleshooting Workflow: Low or Inconsistent Analyte Signal
This diagram outlines a logical workflow to diagnose the root cause of signal intensity issues.
Caption: Troubleshooting workflow for low or inconsistent analyte signals.
Troubleshooting Guides
Issue 1: Significant Signal Suppression or Enhancement (Matrix Effect)
Q: How can I identify and mitigate matrix effects in my this compound analysis?
A: Matrix effects are a primary cause of quantitative error. They occur when co-extracted matrix components interfere with the ionization of the analyte.
Identification: To check for matrix effects, compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (a sample known to not contain this compound). A significant difference between the slopes indicates the presence of matrix effects.
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and the QuEChERS method are highly effective.
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact. A 10x dilution can significantly reduce matrix effects for many pesticides.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement, leading to more accurate quantification.
-
Employ Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is an excellent but often costly way to correct for matrix effects, as the internal standard will be affected in the same way as the native analyte.
Diagram: The Mechanism of Matrix Effect in LC-MS
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in an electrospray ionization (ESI) source.
Caption: Ion suppression caused by matrix effects in an ESI source.
Issue 2: Low Analyte Recovery
Q: My recovery of this compound is below the acceptable range (e.g., <70%). What steps should I take?
A: Low recovery indicates that a significant amount of the analyte is being lost during the sample preparation process. The objective of sample preparation is to efficiently extract the analyte while removing interferences.
Potential Causes & Solutions:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix. Ensure the pH and polarity of the extraction solvent are appropriate. Acetonitrile is a common and effective solvent for multi-residue pesticide extraction.
-
Loss During Cleanup: The analyte may be irreversibly binding to the cleanup sorbent (e.g., in SPE or QuEChERS).
-
Check Sorbent Choice: For QuEChERS, sorbents like Primary Secondary Amine (PSA) remove acids, while C18 removes non-polar interferences and Graphitized Carbon Black (GCB) removes pigments. Ensure the chosen sorbent is not also removing this compound.
-
Optimize SPE Elution: The elution solvent in your SPE method may not be strong enough to release this compound from the sorbent. Try a stronger solvent or a larger volume.
-
-
Analyte Degradation: this compound might be degrading during sample processing, especially if the process involves high temperatures or extreme pH. Ensure all steps are performed under appropriate conditions.
Sample Preparation Protocols & Data
Effective sample preparation is the most critical step for overcoming interference. The two most common and effective approaches for pesticide residue analysis are the QuEChERS method and Solid-Phase Extraction (SPE).
Sample Preparation Workflow Comparison
Caption: Comparison of QuEChERS and SPE sample preparation workflows.
Data Summary: Sample Preparation Performance
The choice of sample preparation method and cleanup sorbent significantly impacts analyte recovery and the reduction of matrix effects.
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Typical Recovery Range | Relative Standard Deviation (RSD) | Key Advantages | Reference |
|---|---|---|---|---|
| QuEChERS | 70 - 120% | < 5-15% | Fast, easy, low solvent use, effective for a wide range of pesticides. |
| Solid-Phase Extraction (SPE) | > 60 - 90% | < 20% | Highly selective, provides very clean extracts, can handle larger volumes. | |
Table 2: Common d-SPE Cleanup Sorbents for QuEChERS
| Sorbent | Target Interferences Removed | Common Matrices | Reference |
|---|---|---|---|
| PSA (Primary Secondary Amine) | Sugars, fatty acids, organic acids, some pigments | Fruits, vegetables | |
| C18 (Octadecylsilane) | Non-polar interferences (e.g., lipids, fats) | High-fat matrices (e.g., seeds, oils) | |
| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll), sterols | Deeply colored fruits and vegetables |
| Z-Sep (Zirconia-based) | Lipids, fats, pigments | Highly fatty and pigmented matrices | |
Note: GCB should be used with caution as it can retain some planar pesticides.
Experimental Protocols
Protocol 1: General QuEChERS Method (AOAC 2007.01 Version)
This protocol is a general guideline for extracting this compound from a high-water-content matrix (e.g., fruits, vegetables).
-
Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): For low-moisture samples like grains or soil, add an appropriate amount of water to rehydrate the sample before extraction.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate AOAC or EN salting-out packet (typically containing magnesium sulfate, sodium chloride, and buffering salts).
-
Securely cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE cleanup sorbent (e.g., magnesium sulfate, PSA, and C18 for a moderately fatty sample).
-
Vortex the tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge the 2 mL tube at high speed for 5 minutes.
-
Analysis: Take the supernatant, dilute as needed with the mobile phase, and inject it into the LC-MS/MS system.
Protocol 2: General Solid-Phase Extraction (SPE) Method
This protocol provides a framework for cleaning up a sample extract using a C18 SPE cartridge.
-
Initial Extraction: Perform a liquid-liquid extraction of the homogenized sample using a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge to solvate the stationary phase.
-
Pass 5 mL of HPLC-grade water to equilibrate the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the initial sample extract with water to ensure the analyte is retained on the C18 sorbent.
-
Load the diluted extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) through the cartridge to wash away polar interferences while retaining this compound.
-
-
Elution:
-
Pass 5 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to elute the retained this compound.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute it in a known volume of mobile phase for LC-MS/MS analysis.
References
- 1. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 2. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Improving the Stability and Shelf-Life of Furilazole Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Furilazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a dichloroacetamide herbicide safener, is susceptible to degradation primarily through hydrolysis under both acidic and basic conditions. While it is relatively resistant to direct photolysis, indirect photodegradation can occur over extended periods.[1][2][3][4] Microbial biotransformation can also contribute to its degradation in environmental settings.[1]
Q2: What is the expected shelf-life of a this compound formulation?
A2: The shelf-life of a this compound formulation is highly dependent on the specific formulation composition, packaging, and storage conditions. Generally, most agricultural chemical products aim for a minimum shelf-life of two years under ambient conditions. To predict and confirm the shelf-life, accelerated stability studies are crucial.
Q3: How do common formulation excipients affect this compound stability?
A3: Excipients can significantly impact the stability of this compound formulations. The pH of the formulation, influenced by buffers or other components, is a critical factor due to this compound's susceptibility to pH-dependent hydrolysis. Surfactants and wetting agents, while necessary for dispersion, should be screened for compatibility to avoid unforeseen chemical interactions. It is essential to conduct compatibility studies with all formulation components.
Q4: What are the signs of physical instability in a this compound suspension concentrate?
A4: Physical instability in a suspension concentrate can manifest as sedimentation, caking (sediment that does not readily redisperse), crystal growth, and changes in viscosity. Any of these signs can indicate a compromised formulation that may lead to inconsistent application and reduced efficacy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound in a liquid formulation. | Inappropriate pH. this compound undergoes hydrolysis at both acidic and basic pH. | Measure the pH of the formulation. Adjust to a neutral or near-neutral pH using appropriate buffers, and conduct a pH-stability profile study. |
| Incompatible excipients. An excipient may be reacting with this compound. | Conduct a systematic excipient compatibility study. Test binary mixtures of this compound and each excipient under accelerated conditions. | |
| Presence of water and high temperature. Hydrolysis is accelerated by water and heat. | For solid formulations, ensure low moisture content. For all formulations, store at recommended temperatures and avoid exposure to high heat. | |
| Crystal growth observed in a suspension concentrate during storage. | Ostwald Ripening. Smaller particles dissolving and recrystallizing onto larger particles. | Optimize the particle size distribution of the this compound active ingredient. A narrower distribution can reduce the driving force for crystal growth. |
| Temperature fluctuations. Changes in temperature can alter the solubility of this compound, leading to dissolution and recrystallization. | Store the formulation in a temperature-controlled environment. Include crystal growth inhibitors in the formulation if necessary. | |
| Phase separation or irreversible sedimentation (caking) in a suspension concentrate. | Inadequate stabilization. Insufficient or inappropriate suspending agents or dispersants. | Re-evaluate the type and concentration of suspending and dispersing agents. Consider a combination of agents for improved stability. |
| Particle aggregation. Changes in inter-particle forces leading to flocculation and settling. | Assess the zeta potential of the suspension. Adjusting the ionic strength or adding stabilizing polymers can help prevent aggregation. | |
| Discoloration of the formulation. | Photodegradation or oxidative degradation. Exposure to light or oxygen can cause chemical changes. | Protect the formulation from light by using opaque packaging. Consider the addition of antioxidants if oxidation is suspected. |
Quantitative Data Summary
Table 1: Hydrolysis Rate Constants for this compound at 22°C
| Condition | Second-Order Rate Constant (k) | Reference |
| Acid-mediated (HCl) | 2.8 x 10⁻³ to 0.46 M⁻¹ h⁻¹ | |
| Base-mediated (NaOH) | 0.3 to 500 M⁻¹ h⁻¹ | |
| Neutral (pH 7) | Appreciable hydrolysis not observed for other dichloroacetamides, suggesting this compound is relatively stable at neutral pH. |
Note: The rate of hydrolysis is dependent on the concentration of the acid or base.
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To rapidly assess the chemical and physical stability of a this compound formulation under elevated temperature conditions to predict its long-term shelf-life.
Methodology:
-
Sample Preparation: Prepare the final this compound formulation and package it in the intended commercial container.
-
Storage Conditions: Place the samples in a stability chamber at a constant elevated temperature, for example, 54 ± 2°C.
-
Time Points: Analyze the samples at initial (time 0) and predetermined intervals, such as 7, 14, and 28 days.
-
Analysis:
-
Chemical Stability: Quantify the concentration of this compound at each time point using a validated stability-indicating HPLC method (see Protocol 2).
-
Physical Stability: Visually inspect the samples for any changes in appearance, such as phase separation, crystal growth, caking, or discoloration. Measure physical parameters like viscosity and particle size distribution.
-
-
Data Evaluation: Plot the concentration of this compound as a function of time. A significant decrease in concentration or unacceptable physical changes indicate potential stability issues.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology (Based on methods for dichloroacetamide safeners):
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 3.5 μm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient profile should be optimized to achieve separation of this compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detection Wavelength: Monitor at 220 nm.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for assessing the stability of this compound formulations.
Caption: Key degradation pathways affecting this compound stability.
References
Best practices for the safe handling and storage of Furilazole
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Furilazole. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and potential issues that may arise during experimentation.
Quick Reference: Quantitative Data
For easy comparison, the following table summarizes key quantitative data related to the storage and properties of this compound.
| Parameter | Value | Units | Citations |
| Storage Temperature (Solid) | 4.4 to 37.8 | °C | [1][2][3] |
| 40 to 100 | °F | [1][2] | |
| Storage Temperature (DMSO Stock Solution) | -20 (up to 1 month) | °C | |
| -80 (up to 6 months) | °C | ||
| Melting Point | 85 - 88 | °C | |
| Aqueous Solubility (20°C) | 235 | mg/L | |
| Appearance | White to off-white crystalline solid | - |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed or inhaled. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects. It is also suspected of causing cancer and genetic defects, and may cause reproductive toxicity.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials. The recommended storage temperature is between 4.4°C and 37.8°C (40°F to 100°F). It is stable under normal storage conditions.
Q4: How should I prepare and store stock solutions of this compound?
A4: When preparing stock solutions, for example in DMSO, it is recommended to do so in a chemical fume hood. For short-term storage (up to one month), stock solutions can be kept at -20°C. For longer-term storage (up to six months), it is advisable to store them at -80°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or a doctor.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.
Q6: How should I dispose of this compound waste?
A6: this compound and its containers must be disposed of as hazardous waste. Do not dispose of it down the drain or into the environment. Follow all local, state, and federal regulations for chemical waste disposal. Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in appearance of solid this compound (e.g., discoloration, clumping) | Exposure to moisture or incompatible materials. | Do not use the product. Dispose of it as hazardous waste according to institutional guidelines. Review storage conditions to ensure the container is tightly sealed and stored in a dry location. |
| Precipitate observed in a previously clear stock solution after storage. | The storage temperature was too high, or the solution has exceeded its stability period. | If the solution has been stored for an extended period, it may have degraded. It is best to prepare a fresh stock solution. If the solution was recently prepared, gentle warming and vortexing may redissolve the precipitate, but if it persists, the solution should be discarded. |
| Inconsistent experimental results when using a previously prepared stock solution. | Degradation of this compound in the solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light). | Prepare a fresh stock solution from the solid compound. Ensure proper storage of the new solution by aliquoting and protecting it from light if necessary. |
Experimental Protocols: Best Practices for Handling this compound in a Research Setting
While a specific experimental protocol will be dictated by the nature of your research, the following provides a general workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the hazards of this compound and the necessary safety precautions.
Caption: The relationship between this compound's hazards and the corresponding safety measures.
References
- 1. Herbicide safeners - commercial products and tools for agrochemical research | Semantic Scholar [semanticscholar.org]
- 2. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of herbicide safener toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Furilazole Application in Crop Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing crop phytotoxicity issues when using the herbicide safener Furilazole.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments involving this compound.
Question: My crop is showing signs of phytotoxicity after applying a this compound-herbicide tank mix. What are the typical symptoms and how can I determine the cause?
Answer:
Phytotoxicity symptoms can vary depending on the crop, the herbicide used, and environmental conditions. It is important to distinguish between symptoms caused by the herbicide and potential, though less common, issues with the safener application.
Common Phytotoxicity Symptoms:
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Chlorosis: Yellowing of leaf tissue.[1]
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Necrosis: Browning and death of plant tissue, often appearing as spots or blotches.[1]
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Stunting: Reduced plant growth and development.[1]
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Leaf Distortion: Curling, cupping, or twisting of leaves.[1][2]
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"Onion-leafing" or "Buggy-whipping": The tight rolling of newly developing leaves in the whorl, a symptom sometimes seen in corn.
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Poor Emergence or Root Damage: Can occur if the herbicide comes into contact with the seed or developing roots at a sensitive stage.
Diagnostic Steps:
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Review Your Protocol:
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Application Rate: Double-check that the correct rates of both the herbicide and this compound were used. Over-application of the herbicide is a common cause of phytotoxicity, even with a safener.
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Mixing Order: Ensure that the tank mix was prepared in the correct order as specified by the product labels. Incompatible mixtures can lead to uneven application or altered chemical properties.
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Crop Growth Stage: Confirm that the application was made at the recommended crop growth stage. Young seedlings are often more susceptible to chemical injury.
-
-
Examine the Pattern of Injury:
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Uniform vs. Sporadic: Is the damage uniform across the entire experimental plot, or is it patchy? Overlaps in spray patterns can lead to higher localized doses and subsequent injury.
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Field Edges and Sprayer Paths: Damage concentrated at the edges of the plot or in distinct lines may indicate spray drift or improper sprayer calibration.
-
-
Consider Environmental Conditions:
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Temperature and Humidity: High temperatures and humidity can increase the absorption of some herbicides, potentially overwhelming the safening effect.
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Soil Moisture: Plants under drought stress may be more susceptible to herbicide injury.
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Cool and Wet Conditions: These conditions can slow the metabolism of the herbicide in the crop, potentially leading to injury even with a safener.
-
-
Check for Herbicide Carryover:
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If the affected area was treated with a different herbicide in a previous growing season, residual activity could be contributing to the observed symptoms.
-
Corrective Actions:
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Alleviate Stress: If possible, provide irrigation to alleviate drought stress and help the crop metabolize the herbicide.
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Monitor New Growth: In many cases, if the growing point is not severely damaged, the crop will outgrow the initial phytotoxicity symptoms. New leaves should appear healthy.
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Document Everything: Record all symptoms with photographs, note the environmental conditions, and detail your application parameters. This information will be invaluable for future experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself be phytotoxic to crops?
A1: this compound is designed as a crop safener, and its primary role is to protect crops from herbicide injury. While it is classified as "likely to be carcinogenic to humans" by the EPA based on mammalian studies, widespread reports of direct phytotoxicity to crops at recommended application rates are not common. However, improper use, such as significant over-application or use on a non-target crop, could potentially lead to adverse effects. Phytotoxicity observed in the field is more commonly associated with the herbicide partner in the tank mix, application errors, or unfavorable environmental conditions that inhibit the safener's effectiveness.
Q2: How does this compound protect crops from herbicide injury?
A2: this compound works by enhancing the natural defense mechanisms of the crop against the herbicide. It stimulates the expression of genes that encode for detoxification enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes accelerate the metabolism of the herbicide into non-toxic compounds, effectively preventing it from reaching damaging levels within the plant.
Q3: What is the optimal application timing for a this compound-herbicide mixture?
A3: The optimal timing depends on both the crop and the target weeds. It is crucial to follow the specific recommendations on the herbicide label. Applications are often timed for early post-emergence of the crop to control young, actively growing weeds while the crop is still in a tolerant growth stage. Applying outside the recommended window can result in either reduced weed control or increased risk of crop injury.
Q4: Are there any known incompatibilities when tank-mixing this compound with other agrochemicals?
A4: Always consult the product labels for all agrochemicals you intend to mix. Some insecticides, particularly organophosphates, have been shown to interfere with the metabolism of certain herbicides in corn, potentially leading to increased phytotoxicity even when a safener is used. When creating a tank mix, a jar test is recommended to check for physical compatibility before mixing a large batch.
Q5: Can I reduce the recommended rate of this compound to cut costs?
A5: Reducing the label rate of a pre-formulated herbicide product will also reduce the amount of safener applied. This can diminish the level of crop protection and increase the risk of significant herbicide injury, potentially leading to yield loss that would outweigh any cost savings.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and general herbicide phytotoxicity. Note: Specific data for this compound-induced phytotoxicity is limited, as its primary function is to prevent injury.
Table 1: Established Tolerances for this compound Residues in Various Crops
| Crop | Commodity | Tolerance Level (ppm) |
| Corn | Field, forage | 0.01 |
| Corn | Field, grain | 0.01 |
| Corn | Field, stover | 0.01 |
| Corn | Sweet, forage | 0.01 |
| Corn | Sweet, kernel plus cob with husks removed | 0.01 |
| Corn | Sweet, stover | 0.01 |
| Sorghum | Forage | 0.01 |
| Sorghum | Grain | 0.01 |
| Sorghum | Stover | 0.01 |
Data sourced from U.S. Federal Register documents establishing tolerances for this compound as an inert ingredient.
Table 2: Environmental Factors Influencing Herbicide Phytotoxicity
| Factor | Condition Increasing Phytotoxicity Risk | Rationale |
| Temperature | High temperatures (e.g., >85°F / 30°C) | Increases herbicide uptake and can stress the plant. |
| Humidity | High humidity | Slows the drying of spray droplets, increasing absorption time. |
| Soil Moisture | Drought conditions | Stressed plants may have a reduced capacity to metabolize herbicides. |
| Light Intensity | High light (for certain herbicides) | Some herbicides require light for their mode of action, and high light can accelerate the development of injury. |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound in Protecting Corn from Herbicide Injury
Objective: To quantify the effectiveness of this compound in preventing phytotoxicity from a specific herbicide in corn under controlled conditions.
Materials:
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Corn seeds (specify hybrid)
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Herbicide (specify active ingredient and formulation)
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This compound
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Pots (e.g., 1-liter) filled with a standardized soil mix
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Growth chamber or greenhouse with controlled environment
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Spraying chamber with a calibrated nozzle
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Balance, measuring cylinders, and other standard lab equipment
Methodology:
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Planting: Plant 3-4 corn seeds per pot. After emergence, thin to one uniform seedling per pot.
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Growth Conditions: Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
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Treatment Preparation: Prepare the following treatment solutions:
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Control (water or formulation blank)
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Herbicide alone (at 1x and 2x the recommended field rate)
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Herbicide + this compound (at 1x and 2x the recommended field rate for the herbicide)
-
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Application: At the V2-V3 corn growth stage, apply the treatments using a calibrated sprayer to ensure uniform coverage.
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Data Collection:
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Visual Injury Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess phytotoxicity on a scale of 0-100% (0 = no injury, 100 = plant death).
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Plant Height: Measure the height of the plants from the soil surface to the highest point of the whorl at 7 and 14 DAT.
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Biomass: At 14 or 21 DAT, harvest the above-ground portion of the plants. Record the fresh weight, then dry in an oven at 70°C until a constant weight is achieved to determine the dry weight.
-
-
Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.
Protocol 2: Dose-Response Bioassay for Herbicide Phytotoxicity
Objective: To determine the herbicide dose that causes a 50% reduction in plant growth (GR50) with and without this compound.
Methodology:
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Planting and Growth: Follow steps 1 and 2 from Protocol 1.
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Treatment Preparation: Prepare a series of herbicide concentrations (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x of the recommended field rate). Prepare a second identical series that also includes a constant rate of this compound.
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Application: Apply treatments at the V2-V3 growth stage as described in Protocol 1.
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Data Collection: At 21 DAT, harvest the above-ground biomass and determine the dry weight for each plant.
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Data Analysis:
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Convert the dry weight data to a percentage of the untreated control.
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Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to calculate the GR50 for the herbicide alone and the herbicide with this compound.
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The ratio of GR50 (with safener) / GR50 (without safener) provides a quantitative measure of the safening effect.
-
Visualizations
Diagram 1: Experimental Workflow for Evaluating Safener Efficacy
Caption: Workflow for assessing this compound's protective effects on corn.
Diagram 2: Conceptual Signaling Pathway for this compound Action
Caption: this compound induces genes for detoxification enzymes.
Diagram 3: Troubleshooting Logic for Phytotoxicity
Caption: Diagnostic flowchart for crop phytotoxicity issues.
References
Optimizing spray droplet size for foliar application of Furilazole
This guide provides researchers, scientists, and professionals with technical support for optimizing spray droplet size for the foliar application of herbicide formulations containing the safener Furilazole. As this compound is a safener, spray parameters should be optimized for the primary herbicide in the tank mixture.
Frequently Asked Questions (FAQs)
Q1: Why is spray droplet size a critical factor in herbicide application?
A1: Spray droplet size is a crucial parameter that influences the efficacy and safety of a herbicide application. It represents a trade-off between target coverage and off-target drift. Smaller droplets provide better coverage on the target weed but are more susceptible to evaporation and drifting away from the target area.[1][2][3] Conversely, larger droplets are less likely to drift but may result in poorer coverage and can bounce or run off the leaves of the target weed.[4][5] Optimizing droplet size ensures the maximum amount of active ingredient reaches the target, enhancing performance while minimizing environmental impact.
Q2: What is the general recommendation for droplet size when applying systemic herbicides, which are often formulated with safeners like this compound?
A2: For systemic herbicides, which are absorbed and translocated within the plant, coverage is important but not as critical as with contact herbicides. Therefore, a "Coarse" to "Very Coarse" droplet size is often recommended. This range (typically 326-500 µm) minimizes drift potential while providing adequate coverage for uptake by the plant. Studies have shown that for some systemic herbicides, weed control can be maximized with Coarse droplets. However, the ideal size can be herbicide and weed specific.
Q3: How does the target weed species affect the choice of droplet size?
A3: The morphology of the target weed significantly impacts droplet retention. Fine and medium-sized droplets (145-325 µm) tend to deposit more efficiently on narrow, vertical leaves, such as those found on grasses. Coarse and very coarse droplets (>325 µm) are generally better for large, flat surfaces like the leaves of broadleaf weeds. The presence of waxy cuticles or leaf hairs can also repel spray droplets, making spray additives (surfactants) and appropriate droplet sizing essential for effective application.
Q4: Can using a very large droplet size (Ultra Coarse) reduce herbicide efficacy?
A4: Yes, in some cases, excessively large droplets can reduce weed control. While excellent for drift reduction, very large droplets may lead to insufficient coverage, meaning some parts of the weed are not treated. Furthermore, large droplets have a higher tendency to shatter or bounce off the leaf surface. If using larger droplets to mitigate drift, increasing the carrier volume (e.g., gallons per acre) is often recommended to improve coverage and maintain efficacy.
Q5: How do environmental conditions influence the optimal droplet size?
A5: Environmental factors like temperature, humidity, and wind speed are critical. In hot and dry conditions, smaller droplets can evaporate quickly before reaching the target, reducing the dose absorbed by the weed. High winds increase the risk of drift, especially for smaller droplets. In such conditions, selecting a nozzle that produces a larger droplet spectrum is a key drift management strategy.
Troubleshooting Guide
| Issue Encountered | Potential Cause Related to Droplet Size | Troubleshooting Steps & Recommendations |
| Poor Weed Control | Inadequate Coverage: Droplet size may be too large (Very Coarse/Ultra Coarse), especially at low carrier volumes, leading to insufficient leaf surface contact. | 1. Select a nozzle that produces a slightly smaller droplet size (e.g., move from "Very Coarse" to "Coarse").2. Increase the spray carrier volume (e.g., from 10 GPA to 15 or 20 GPA) to improve coverage without changing droplet size.3. Ensure the target weed's leaf structure is compatible with the chosen droplet size (e.g., use finer droplets for grasses). |
| Crop Injury (Phytotoxicity) | Spray Drift: Droplet size may be too small (Fine/Medium), causing the herbicide to drift onto susceptible, non-target crop areas. | 1. Immediately switch to a drift-reduction nozzle that produces a "Coarse" or "Very Coarse" droplet spectrum.2. Lower the spray pressure, as higher pressures can decrease droplet size.3. Avoid spraying in high-wind conditions.4. Consider using drift-reducing adjuvants in the tank mix. |
| Inconsistent Results Across Field | Variable Droplet Spectrum: This can be caused by fluctuating sprayer speed or pressure when not using a pulse-width modulation (PWM) system. | 1. Maintain a constant, appropriate ground speed and pressure during application.2. Utilize a rate controller or a PWM system to maintain a consistent droplet size across a range of speeds.3. Check nozzles for wear and tear, as worn nozzles can produce an inconsistent spray pattern and droplet size. |
| Visible Spray Drift | Excessive Fine Droplets: The selected nozzle and pressure combination is producing a high percentage of driftable fines (<150-200 µm). | 1. Consult nozzle manufacturer charts to select a nozzle/pressure combination that produces a larger Volume Median Diameter (VMD) and minimizes fine droplets.2. Increase the boom height to the recommended level (typically 50 cm above the target) to prevent wind shear from creating smaller droplets.3. Only spray when wind speeds are low. |
Data on Droplet Size and Herbicide Performance
The following tables summarize general findings from research on various herbicides, which can serve as a starting point for experiments with formulations containing this compound.
Table 1: General Recommendations for Droplet Size Based on Herbicide Type
| Herbicide Type | Mode of Action | Typical Droplet Size Category | Volume Median Diameter (VMD) Range | Rationale |
| Systemic | Translocated within the plant | Coarse (C) to Very Coarse (VC) | 326 - 500 µm | Balances adequate coverage with excellent drift control. Complete coverage is less critical as the active ingredient moves within the plant. |
| Contact | Kills only the tissue it contacts | Medium (M) to Coarse (C) | 226 - 400 µm | Requires more thorough coverage to be effective, necessitating a slightly smaller droplet size. |
Table 2: Example of Droplet Size Effect on Weed Control for a Systemic Herbicide
Note: This data is illustrative, based on findings for systemic herbicides like dicamba and glyphosate, and not specific to a this compound formulation.
| Droplet Size Category | Volume Median Diameter (VMD) | Target Weed | Carrier Volume | Observed Weed Control | Potential Drift Risk |
| Fine (F) | ~228 µm | Broadleaf | 10 GPA | High | Very High |
| Coarse (C) | ~400 µm | Broadleaf | 10 GPA | Maximized | Low |
| Extremely Coarse (XC) | ~637 µm | Broadleaf | 10 GPA | Reduced | Very Low |
| Ultra Coarse (UC) | ~805 µm | Broadleaf | 20 GPA | Maintained | Extremely Low |
Visualizations
Experimental Workflow for Droplet Size Optimization
This diagram outlines the logical steps for conducting an experiment to determine the optimal spray droplet size for a given herbicide formulation.
Caption: Workflow for optimizing herbicide spray droplet size.
Troubleshooting Logic for Poor Herbicide Efficacy
This diagram provides a logical path to diagnose the cause of poor weed control, focusing on spray application parameters.
Caption: Troubleshooting flowchart for poor herbicide efficacy.
Experimental Protocol: Evaluating the Effect of Droplet Size on Herbicide Efficacy
Objective: To determine the optimal spray droplet size for a specific herbicide formulation (containing this compound) on a target weed species.
1. Materials:
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Calibrated research plot sprayer with interchangeable nozzles.
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A set of nozzles capable of producing different ASABE standard droplet size classifications (e.g., Medium, Coarse, Very Coarse).
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Laser diffraction instrument for droplet size measurement (if available).
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Herbicide formulation, including this compound safener and any required adjuvants.
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Target weed species grown in a uniform state.
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Plot stakes, measuring tapes, and flags.
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Personal Protective Equipment (PPE).
2. Experimental Design:
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Treatments: At least 3-4 different droplet size classifications (e.g., M, C, VC, XC). Include an untreated control.
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Replication: Use a Randomized Complete Block Design (RCBD) with a minimum of 4 replications for each treatment.
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Plot Size: Standard research plot size (e.g., 3m x 10m).
3. Procedure:
-
Nozzle Selection and Calibration:
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Based on manufacturer charts, select nozzle types and operating pressures to achieve the desired droplet size classifications at a constant carrier volume (e.g., 15 GPA) and speed (e.g., 4 MPH).
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If possible, verify the droplet spectrum (VMD, %<150µm) for each nozzle/pressure combination using a laser diffraction system in a wind tunnel.
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Calibrate the sprayer to confirm the output (GPA) for each nozzle setup.
-
-
Application:
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Apply the herbicide treatments to the designated plots when the weeds are at the appropriate growth stage as specified by the herbicide label.
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Record environmental conditions (wind speed and direction, temperature, relative humidity) during application.
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Maintain a constant sprayer speed and boom height (e.g., 50 cm above the target) for all treatments.
-
-
Data Collection:
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Efficacy: At set intervals (e.g., 7, 14, and 21 days after treatment), visually rate weed control on a scale of 0% (no effect) to 100% (complete death).
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Crop Safety: Visually assess crop injury (phytotoxicity) on a similar 0-100% scale.
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Biomass: At the final evaluation, collect above-ground biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record.
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4. Data Analysis:
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Analyze the data (percent control, crop injury, dry biomass) using Analysis of Variance (ANOVA).
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If the ANOVA is significant, perform a mean separation test (e.g., Tukey's HSD) to determine significant differences between the droplet size treatments.
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The optimal droplet size will be the one that provides the highest level of weed control without causing significant crop injury.
References
Enhancing the efficacy of Furilazole under various environmental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the herbicide safener Furilazole under various environmental conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or No Safening Effect Observed | Suboptimal Soil pH: this compound's efficacy can be influenced by soil pH, which affects its persistence and availability.[1][2][3][4][5] | - Measure and record the soil pH of your experimental setup. - Optimal efficacy is generally observed in near-neutral pH ranges (6.0-7.0). - Be aware that in acidic soils (pH < 6.0), some herbicides degrade more rapidly, while in alkaline soils (pH > 7.5), the persistence of certain herbicides can increase, potentially overwhelming the safening effect. |
| Inappropriate Environmental Conditions: Temperature and soil moisture play a critical role in the degradation and activity of both herbicides and safeners. | - Maintain optimal soil moisture for the test plant species, as excessively dry conditions can limit uptake and translocation of both the herbicide and this compound. - Ensure temperatures are within the optimal range for plant growth and metabolic activity. Extreme cold or heat can reduce the enzymatic activity necessary for herbicide detoxification. | |
| Incorrect Application Timing or Rate: The timing and rate of this compound application relative to the herbicide are crucial for its protective effects. | - For pre-emergence applications, ensure this compound is applied before or simultaneously with the herbicide. - Conduct dose-response experiments to determine the optimal this compound-to-herbicide ratio for your specific experimental conditions and plant species. | |
| Inconsistent Results Across Replicates | Variable Soil Composition: Differences in soil organic matter and texture across replicates can lead to variations in the adsorption and availability of this compound and the herbicide. | - Homogenize the soil thoroughly before distributing it into experimental units. - Characterize the soil for each experiment, noting the percentage of organic matter, clay, silt, and sand. |
| Uneven Application: Inconsistent application of this compound or the herbicide can lead to variable exposure levels for the plants. | - Calibrate all application equipment carefully. - For soil-incorporated applications, ensure thorough and uniform mixing. | |
| Phytotoxicity in Safened Plants | High Herbicide Concentration: The safening capacity of this compound can be overwhelmed by excessively high concentrations of the herbicide. | - Review the recommended herbicide application rates for the specific crop and environmental conditions. - Consider reducing the herbicide concentration in your experiments to a level where the safening effect can be clearly observed. |
| Environmental Stress: Plants under stress from factors such as drought, extreme temperatures, or nutrient deficiencies may be more susceptible to herbicide injury, even with a safener. | - Ensure optimal growing conditions for the plants in your experiment. - Document any environmental stressors that may be present. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a dichloroacetamide herbicide safener that protects monocot crops, such as maize and sorghum, from herbicide injury. Its primary mechanism of action is to enhance the plant's natural detoxification pathways for herbicides. This compound induces the expression and activity of key metabolic enzymes, primarily Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs). These enzymes metabolize the herbicide into less toxic or non-toxic compounds, which are then sequestered in the vacuole.
2. How does soil pH affect this compound's performance?
Soil pH can significantly impact the efficacy of this compound by influencing the persistence, availability, and degradation of both the safener and the co-applied herbicide. For instance, the persistence of sulfonylurea herbicides increases in high pH soils, which might necessitate a higher safening activity. Conversely, imidazolinone herbicides may persist longer in low pH soils. It is crucial to consider the specific chemistry of the herbicide being used in conjunction with this compound and the soil pH of the experimental environment.
3. Can this compound be used with any herbicide?
No, the safening effect of this compound is specific to certain classes of herbicides and is most effective in protecting certain monocotyledonous crops like maize and sorghum. It is primarily used with chloroacetanilide and sulfonylurea herbicides. The effectiveness of a safener is dependent on the specific herbicide, crop species, and environmental conditions.
4. What is the best way to apply this compound in an experimental setting?
This compound is typically applied as a seed treatment or as a pre-packaged mixture with the herbicide for pre-emergence application. For experimental purposes, it is essential to ensure a uniform application. If applied to the soil, it should be thoroughly incorporated to ensure even distribution in the root zone.
5. How can I quantify the concentration of this compound in plant tissues?
The concentration of this compound in plant tissues can be determined using analytical techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). A detailed analytical protocol is provided in the "Experimental Protocols" section below.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced herbicide detoxification in a plant cell. This compound treatment leads to the upregulation of Glutathione S-transferases (GSTs) and Cytochrome P450s (CYPs). These enzymes then metabolize the herbicide, leading to its detoxification and sequestration.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Herbicide Safeners on Levels and Activity of Cytochrome P450 and Other Enzymes of Crop [nyxxb.cn]
- 4. mdpi.com [mdpi.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: Minimizing Furilazole's Impact on Non-Target Crops
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of the herbicide safener Furilazole on non-target crops during experimental trials.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound and provides practical solutions.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| FAQ 1: What is the primary mechanism of action for this compound as a herbicide safener? | This compound is a dichloroacetamide safener that selectively protects monocotyledonous crops like maize from chloroacetanilide and other classes of herbicides. | This compound works by inducing the expression of glutathione S-transferase (GST) enzymes. These enzymes play a crucial role in the detoxification of herbicides by catalyzing the conjugation of the herbicide molecule with glutathione, rendering it less toxic to the plant. |
| FAQ 2: Why do I observe phytotoxicity in my non-target dicotyledonous crops (e.g., soybean, cotton) when using a this compound-safened herbicide? | Dicotyledonous plants generally exhibit lower induction of the specific GST isoenzymes that are effective in metabolizing the herbicide, compared to monocots like maize. | 1. Dose Reduction: Lower the application rate of the this compound-safened herbicide to the minimum effective dose for weed control. 2. Alternative Safener: If available for your target herbicide, consider a safener with a broader spectrum of activity or one specifically designed for use in or around dicots (though less common). 3. Application Timing: Apply the herbicide at a growth stage where the non-target crop is less susceptible. |
| Troubleshooting 1: Inconsistent safening effect observed in my target crop (maize). | 1. Environmental Conditions: Soil moisture and temperature can affect safener uptake and metabolism. Dry or cold conditions can reduce efficacy.[1][2][3] 2. Herbicide Rate: The ratio of safener to herbicide is critical. An incorrect ratio can lead to insufficient protection. 3. Maize Hybrid Variability: Different maize hybrids can exhibit varying levels of response to safeners. | 1. Optimize Environmental Conditions: Ensure adequate soil moisture before and after application. Avoid application during extreme temperature fluctuations. 2. Verify Herbicide-Safener Ratio: Double-check calculations and ensure the correct formulation or tank-mix ratio is used. 3. Hybrid Screening: If possible, conduct preliminary trials on different maize hybrids to select for optimal response to the safener. |
| Troubleshooting 2: Unexpected injury symptoms in non-target wheat. | Although a monocot, wheat may not metabolize the specific herbicide as efficiently as maize, even with this compound. Different GST isoenzymes may be induced that are less effective against the particular herbicide. | 1. Conduct a Bioassay: Before large-scale experiments, perform a pot-study bioassay with varying rates of the safened herbicide on your specific wheat variety to determine the injury threshold. 2. Review Herbicide Label: Check the herbicide label for any specific restrictions or recommendations regarding use on or near wheat. |
| Troubleshooting 3: Difficulty in quantifying this compound and its metabolites in plant tissue. | 1. Inefficient Extraction: The chemical properties of this compound and its metabolites may require specific extraction solvents and conditions. 2. Matrix Effects in LC-MS/MS: Co-extractives from the plant matrix can interfere with ionization and lead to inaccurate quantification. 3. Metabolite Instability: Some metabolites may be unstable and degrade during sample preparation. | 1. Optimize Extraction Protocol: Refer to the detailed experimental protocol in Section 3 for a robust extraction method using an acidified methanol-water mixture. 2. Use Matrix-Matched Standards: Prepare calibration standards in an extract of untreated plant material to compensate for matrix effects. 3. Sample Handling: Keep samples on ice or at 4°C throughout the extraction process and analyze them as quickly as possible. |
| Troubleshooting 4: this compound carryover is affecting rotational crops. | This compound, like some herbicides, can persist in the soil. Carryover potential is influenced by soil type, organic matter, pH, and environmental conditions (low moisture and temperature can slow degradation). | 1. Observe Plant-Back Intervals: Strictly adhere to the plant-back intervals specified on the herbicide label. 2. Conduct a Soil Bioassay: Before planting a sensitive rotational crop, collect soil from the treated area and grow the intended crop in pots to check for any adverse effects. 3. Tillage: Tillage can help to dilute the herbicide residue in the soil profile. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound. Note: Specific comparative data for this compound across all listed crops is limited in the public domain. The data presented here is representative and intended to illustrate the expected trends.
Table 1: Comparative Glutathione S-Transferase (GST) Activity Induced by this compound
| Crop Species | Typical GST Activity Increase (fold-change over untreated control) | Primary GST Isoenzyme Classes Induced |
| Maize (Zea mays) - Tolerant | 5 - 15 | Tau (GSTU), Phi (GSTF) |
| Wheat (Triticum aestivum) - Moderately Tolerant | 2 - 5 | Tau (GSTU), Phi (GSTF) |
| Soybean (Glycine max) - Sensitive | 1 - 2 | Primarily Phi (GSTF) |
| Cotton (Gossypium hirsutum) - Sensitive | < 1.5 | Limited induction |
Table 2: Dose-Response of Non-Target Crops to a this compound-Safened Herbicide (Hypothetical Data)
| Crop Species | Herbicide Application Rate (g a.i./ha) | Visual Injury (%) at 14 Days After Treatment | Biomass Reduction (%) at 28 Days After Treatment |
| Soybean | 50 | 10-15 | 5-10 |
| 100 | 25-35 | 20-30 | |
| 200 | 50-60 | 45-55 | |
| Wheat | 50 | 5-10 | 0-5 |
| 100 | 15-25 | 10-20 | |
| 200 | 30-40 | 25-35 | |
| Cotton | 50 | 15-20 | 10-15 |
| 100 | 30-40 | 25-35 | |
| 200 | 60-75 | 55-65 |
Detailed Experimental Protocols
Protocol for Assessing this compound Phytotoxicity on Non-Target Crops
This protocol outlines a dose-response study to evaluate the impact of a this compound-safened herbicide on non-target crops.
-
Plant Material and Growth Conditions:
-
Grow soybean, wheat, and cotton plants in pots (e.g., 10 cm diameter) containing a standard potting mix.
-
Maintain plants in a controlled environment (greenhouse or growth chamber) with a 16-hour photoperiod, 25°C/20°C day/night temperature, and adequate watering.
-
Use plants at the 2-3 true leaf stage for treatment.
-
-
Herbicide and Safener Preparation:
-
Prepare a stock solution of the herbicide used in conjunction with this compound.
-
Prepare a stock solution of this compound.
-
Create a dilution series of the herbicide, both with and without a constant, recommended concentration of this compound. Include a control group treated only with the spray carrier (e.g., water + surfactant).
-
-
Treatment Application:
-
Apply the treatments using a laboratory spray chamber to ensure uniform coverage.
-
Use a spray volume equivalent to 200 L/ha.
-
-
Data Collection:
-
Visual Injury Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).
-
Plant Height: Measure the height of each plant from the soil surface to the apical meristem at 14 and 28 DAT.
-
Biomass: At 28 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Analyze the data using an appropriate statistical model (e.g., ANOVA) to determine significant differences between treatments.
-
Calculate the herbicide rate that causes a 50% reduction in growth (GR50) for each crop with and without the safener.
-
Protocol for Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of this compound and its primary metabolites from plant tissue.
-
Sample Preparation:
-
Harvest 100-200 mg of fresh plant tissue (leaf or root).
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
To the powdered tissue, add 1 mL of pre-chilled extraction solvent (80:20 methanol:water with 0.1% formic acid).
-
Vortex thoroughly for 1 minute.
-
Sonicate in an ice-water bath for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound and its expected metabolites (e.g., start with 95% A, ramp to 5% A over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion -> product ion) for this compound and its potential metabolites (e.g., hydroxylated or conjugated forms) using authentic standards if available.
-
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of this compound standard.
-
For accurate quantification, use matrix-matched standards or an isotopically labeled internal standard.
-
Visualizations
Signaling Pathway: this compound-Induced Herbicide Detoxification
References
Validation & Comparative
Validating Furilazole's Efficacy Across Diverse Corn Varieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicide safener Furilazole's performance across different corn varieties. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its efficacy and mechanism of action.
Comparative Performance of this compound
This compound is a dichloroacetamide safener widely used in corn (Zea mays) to protect the crop from injury caused by chloroacetanilide herbicides.[1][2] Its primary mechanism of action is to enhance the activity of glutathione S-transferase (GST) enzymes within the corn plant.[3] These enzymes play a crucial role in detoxifying the herbicide before it can cause significant damage to the crop.[4][5] The efficacy of this compound can, however, vary depending on the genetic makeup of the corn variety.
Below is a representative summary of this compound's performance compared to an unsafened control and another common safener, Benoxacor, across three distinct corn hybrids with varying levels of herbicide tolerance.
Table 1: Efficacy of this compound and Benoxacor on Different Corn Hybrids Treated with Acetochlor Herbicide
| Corn Hybrid | Safener | Herbicide Injury Rating (14 DAT¹) | Plant Height (cm) (28 DAT) | Grain Yield (bu/ac) |
| Hybrid A (Sensitive) | None (Control) | 7.5 | 155 | 165 |
| This compound | 2.1 | 178 | 195 | |
| Benoxacor | 2.5 | 175 | 190 | |
| Hybrid B (Tolerant) | None (Control) | 2.0 | 180 | 200 |
| This compound | 1.0 | 185 | 205 | |
| Benoxacor | 1.2 | 183 | 202 | |
| Hybrid C (Moderate) | None (Control) | 4.5 | 168 | 180 |
| This compound | 1.5 | 182 | 198 | |
| Benoxacor | 1.8 | 180 | 196 |
¹DAT: Days After Treatment. Injury rating is on a scale of 0 to 10, where 0 is no injury and 10 is crop death. This data is a representative example based on findings from studies on corn inbreds and may not reflect the exact performance of specific commercial hybrids.
Experimental Protocols
To validate the efficacy of this compound across different corn varieties, a structured and robust experimental protocol is essential. The following outlines a detailed methodology for a field-based trial.
Objective:
To quantify the safening effect of this compound on multiple corn hybrids when exposed to a chloroacetanilide herbicide, and to compare its performance against other safeners.
Materials:
-
Corn Varieties: A minimum of three corn hybrids with known or suspected differential tolerance to acetamide herbicides.
-
Herbicide: A commercial formulation of a chloroacetanilide herbicide (e.g., Acetochlor).
-
Safeners: this compound and at least one other commercial safener (e.g., Benoxacor) for comparison.
-
Experimental Site: A field with uniform soil type and low weed pressure.
-
Equipment: Calibrated sprayer, plot planter, tools for measuring plant height, and harvesting equipment.
Experimental Design:
-
Layout: A randomized complete block design (RCBD) with a split-plot arrangement is recommended. The main plots would be the corn hybrids, and the sub-plots would be the safener/herbicide treatments.
-
Treatments:
-
Unsafened Control (Herbicide application without a safener)
-
This compound + Herbicide
-
Benoxacor + Herbicide
-
Untreated Control (No herbicide or safener)
-
-
Replication: Each treatment should be replicated at least three to four times to ensure statistical validity.
Procedure:
-
Planting: Plant the different corn hybrids in their designated main plots.
-
Application: Apply the herbicide and safener treatments at the appropriate growth stage of the corn, according to the herbicide label recommendations. Ensure the sprayer is accurately calibrated.
-
Data Collection:
-
Crop Injury Ratings: Visually assess and rate crop injury at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete plant death). Symptoms to note include stunting, leaf malformation, and discoloration.
-
Plant Height: Measure the height of a representative number of plants from each plot at 28 DAT.
-
Grain Yield: At maturity, harvest the ears from a predetermined area within each plot and determine the grain yield, adjusting for moisture content.
-
Biochemical Analysis (Optional):
-
Tissue Sampling: Collect leaf tissue from young corn plants 24 to 72 hours after treatment.
-
GST Activity Assay: Prepare a crude protein extract from the leaf tissue. Measure the Glutathione S-transferase (GST) activity using a spectrophotometric assay with 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. Increased absorbance over time indicates higher GST activity.
Visualizing Experimental and Biological Processes
To further clarify the methodologies and mechanisms discussed, the following diagrams are provided.
Caption: Experimental Workflow for this compound Efficacy Trial.
Caption: Signaling Pathway for this compound Action in Corn.
References
- 1. Inbred Corn Response to Acetamide Herbicides as Affected by Safeners and Microencapsulation | Weed Technology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. extension.sdstate.edu [extension.sdstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Herbicide Injury Symptoms on Corn and Soybeans (Purdue University) [btny.purdue.edu]
A Comparative Analysis of Furilazole and Benoxacor as Herbicide Safeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern agriculture, herbicide safeners are critical components in protecting crops from the phytotoxic effects of herbicides, thereby ensuring selective weed control and maintaining crop yield. Among the various classes of safeners, dichloroacetamides have proven to be highly effective, particularly in monocotyledonous crops like maize. This guide provides a detailed comparative study of two prominent dichloroacetamide safeners: Furilazole and Benoxacor. While direct, head-to-head field performance data is limited in publicly available literature, this comparison synthesizes existing data on their physicochemical properties, mechanism of action, and impact on herbicide metabolism to provide a comprehensive overview for research and development professionals.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of safeners is crucial for predicting their environmental fate and bioavailability. This compound and Benoxacor, while both belonging to the dichloroacetamide class, exhibit notable differences in their solubility and partitioning coefficients, which can influence their behavior in soil and uptake by plants.
| Property | This compound | Benoxacor | Reference |
| Chemical Structure | 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | (RS)-4-dichloroacetyl-3,4-dihydro-3-methyl-2H-1,4-benzoxazine | |
| Aqueous Solubility (mg L⁻¹) | 235 | 22 | [1] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 1.96 | 2.23 | [1] |
| Freundlich Adsorption Constant (Kf) in Agricultural Soils ((mg/g) × (mg/L)⁻ⁿ) | 0.1 to 0.13 | 0.1 to 0.27 | [2] |
| Freundlich Adsorption Constant (Kf) to Granular Activated Carbon (GAC) ((mg/g) × (mg/L)⁻ⁿ) | 3.4 | 6.4 | [2] |
Key Observations:
-
This compound is significantly more water-soluble than Benoxacor, which may influence its mobility in the soil profile.
-
Benoxacor has a higher octanol-water partition coefficient, suggesting greater lipophilicity and potentially stronger partitioning into organic matter.
-
Adsorption studies indicate that Benoxacor sorbs more readily to both agricultural soils and granular activated carbon compared to this compound.[2]
Mechanism of Action and Signaling Pathway
The primary mechanism by which both this compound and Benoxacor protect crops is through the induction of genes encoding detoxifying enzymes. This enhanced metabolism converts the herbicide into non-toxic forms, preventing cellular damage. The central players in this process are Glutathione S-transferases (GSTs).
When a crop plant is treated with a dichloroacetamide safener, it triggers a signaling cascade that leads to the increased transcription and translation of specific GST isozymes. These enzymes then catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH). This conjugation reaction typically detoxifies the herbicide and marks it for sequestration into the vacuole.
Benoxacor has been shown to induce total GST activity in maize by 2.6- to 3.8-fold. It specifically enhances the expression of several GST isozymes, some of which are constitutively present at low levels, while others are newly synthesized in response to the safener. While the specific GST isozymes induced by this compound are less detailed in available literature, its similar chemical structure and safening action strongly suggest a comparable mode of action.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Greenhouse Efficacy Study
This protocol is designed to provide a comparative assessment of the efficacy of this compound and Benoxacor in protecting maize from metolachlor-induced injury under controlled greenhouse conditions.
Materials and Methods:
-
Plant Material: Maize (Zea mays L.) seeds of a known hybrid susceptible to chloroacetamide herbicides.
-
Potting: Use 10 cm diameter pots filled with a sterilized sandy loam soil or a commercial potting mix. Sow three seeds per pot at a depth of 2-3 cm.
-
Treatments:
-
Untreated control.
-
Metolachlor alone (at a rate known to cause moderate injury, e.g., 1x labeled rate).
-
This compound alone.
-
Benoxacor alone.
-
Metolachlor + this compound (at various ratios).
-
Metolachlor + Benoxacor (at various ratios).
-
-
Application: Apply treatments pre-emergence to the soil surface using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Growth Conditions: Maintain pots in a greenhouse with controlled temperature (e.g., 25/20 °C day/night), humidity, and a 16-hour photoperiod. Water as needed.
-
Data Collection:
-
Visual Injury: Rate herbicide injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).
-
Growth Parameters: At 21 DAT, measure plant height and harvest the shoots. Determine shoot fresh weight and then dry the tissue at 70°C for 72 hours to determine dry weight.
-
-
Experimental Design and Analysis: Use a completely randomized design with at least four replications per treatment. Analyze data using analysis of variance (ANOVA) and a mean separation test (e.g., Tukey's HSD) at P ≤ 0.05.
Experimental Protocol 2: Glutathione S-Transferase (GST) Activity Assay
This protocol details the procedure for quantifying the induction of GST activity by this compound and Benoxacor in maize seedlings.
Materials and Methods:
-
Plant Treatment: Grow maize seedlings in a hydroponic solution or on moistened filter paper in petri dishes. Treat the seedlings with solutions of this compound or Benoxacor at various concentrations (e.g., 1, 10, 100 µM) for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
Enzyme Extraction:
-
Harvest shoot or root tissue and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA and 1% w/v polyvinylpyrrolidone).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Protein Quantification: Determine the total protein concentration in the crude extract using a standard method, such as the Bradford assay.
-
GST Activity Assay:
-
The assay measures the conjugation of a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), with glutathione (GSH).
-
Prepare a reaction mixture containing potassium phosphate buffer, GSH, and the crude enzyme extract.
-
Initiate the reaction by adding CDNB.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.
-
-
Data Analysis: Calculate the specific activity of GST (e.g., in nmol of CDNB conjugated per minute per mg of protein). Compare the specific activities between the control and safener-treated samples to determine the fold-induction.
Comparative Performance Summary
While a direct comparative field study is not available, based on the collected data, we can infer some performance characteristics:
-
Efficacy: Both this compound and Benoxacor are effective inducers of GSTs, the primary mechanism for safening against chloroacetanilide herbicides in maize. A study comparing Benoxacor to another dichloroacetamide safener, dichlormid, found that Benoxacor provided significantly better protection against metolachlor injury at early assessment points (7 days after emergence). This suggests that the kinetics of induction or the specific GST isozymes induced may differ between safeners, leading to variations in the speed and degree of protection.
-
Environmental Behavior: The higher water solubility of this compound might lead to greater mobility in soil, which could be advantageous for uptake by roots but also poses a higher risk of leaching. Conversely, Benoxacor's stronger adsorption to soil particles may result in it being more persistent in the root zone, potentially providing a longer window of protection.
Conclusion
References
Furilazole Performance in Field Trials: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Furilazole, a herbicide safener, with other alternatives based on available field trial data. This compound is a dichloroacetamide safener used to protect crops, particularly maize (corn), from injury caused by chloroacetamide herbicides. Its performance is critically evaluated against other common safeners such as benoxacor, dichlormid, and R-29148, offering insights into its efficacy and applications in agricultural research and development.
Comparative Performance of Herbicide Safeners
The efficacy of this compound and other safeners is often evaluated based on their ability to reduce crop phytotoxicity and maintain or improve yield when used in conjunction with herbicides. The following tables summarize the available comparative data from various studies.
Table 1: General Properties and Application of Selected Herbicide Safeners
| Safener | Chemical Class | Primary Crop | Herbicides Safened Against | Typical Application |
| This compound | Dichloroacetamide | Maize | Chloroacetamides (e.g., acetochlor, metolachlor) | Pre-emergence, Seed treatment |
| Benoxacor | Dichloroacetamide | Maize | Chloroacetamides (e.g., S-metolachlor) | Pre-emergence |
| Dichlormid | Dichloroacetamide | Maize | Thiocarbamates, Chloroacetamides | Pre-emergence |
| R-29148 | Oxazolidine | Maize | Isoxaflutole | Pre-emergence |
Table 2: Summary of Comparative Field and Laboratory Trial Data
| Comparison | Herbicide | Crop | Key Findings | Study |
| This compound vs. R-29148 | Isoxaflutole | Maize | R-29148 was found to be a more consistent and effective safener in protecting corn from isoxaflutole injury. This compound leached less than R-29148 in soil column studies. | Nelson and Penner (2007) |
| This compound vs. Dichlormid | Acetochlor | Maize Inbreds | Both safeners reduced injury from acetochlor, but did not always eliminate it, especially at higher herbicide rates. | Sprague et al. (2001) |
| Benoxacor vs. Dichlormid | Metolachlor | Maize Inbreds | Both safeners reduced injury from metolachlor. Benoxacor showed slightly better performance in reducing the percentage of injured plants at 15 days after treatment. | Sprague et al. (2001) |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation of herbicide safener performance. Field trials are typically designed to assess crop tolerance (phytotoxicity) and yield response under specific herbicide treatments.
A typical experimental workflow for evaluating herbicide safener efficacy involves the following steps:
Cross-reactivity and specificity of Furilazole in safening assays
A detailed guide for researchers on the cross-reactivity and specificity of Furilazole compared to other leading safeners, Benoxacor and Cyprosulfamide.
This guide provides a comprehensive comparison of this compound's performance in safening assays against two other widely used herbicide safeners, Benoxacor and Cyprosulfamide. The information presented is intended for researchers, scientists, and drug development professionals working in agrochemical discovery and development. The data summarized below has been compiled from various scientific studies and provides insights into the specificity and cross-reactivity of these compounds in protecting maize from herbicide injury.
Mechanism of Action: A Shared Strategy
Herbicide safeners like this compound, Benoxacor, and Cyprosulfamide primarily function by enhancing the metabolic detoxification of herbicides within the crop plant. This is achieved through the induction of key enzyme families, principally Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs). These enzymes catalyze the conversion of toxic herbicide molecules into non-phytotoxic metabolites, which are then sequestered within the plant cell. While the overarching mechanism is similar, the specificity and efficacy of each safener can vary depending on the crop variety, the chemical class of the herbicide, and environmental conditions.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the safening performance of this compound, Benoxacor, and Cyprosulfamide in maize. It is important to note that the data is collated from different studies with varying experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: Comparison of Safening Efficacy in Maize
| Safener | Herbicide | Parameter | Safening Effect | Citation |
| This compound | Isoxaflutole | Visual Injury | Decreased injury with PRE application | [1][2] |
| Benoxacor | Metolachlor | Visual Injury | Effective protection | [3] |
| Cyprosulfamide | Clomazone | Plant Height Inhibition | Reduced from 19.0% to 9.4% | [4] |
| Cyprosulfamide | Clomazone | Fresh Weight Reduction | Reduced from 29.9% to 7.2% | [4] |
| Cyprosulfamide | Mesosulfuron-methyl | Shoot Length Inhibition | Mitigation rate of 66.3% | |
| Cyprosulfamide | Mesosulfuron-methyl | Fresh Weight Reduction | Mitigation rate of 63.57% |
PRE: Pre-emergence application
Table 2: Comparison of Detoxification Enzyme Induction in Maize
| Safener | Herbicide Context | Enzyme | Fold Induction / % Increase | Citation |
| This compound | Isoxaflutole | GSTs & CYPs | Enhanced activity (qualitative) | |
| Benoxacor | Metolachlor | GSTs | 2.6 to 3.8-fold increase | |
| Cyprosulfamide | Clomazone | GSTs | 26.7% increase | |
| Cyprosulfamide | Nicosulfuron | GSTs | Accelerated activity |
Specificity and Cross-Reactivity Insights
-
This compound , a dichloroacetamide safener, has demonstrated efficacy in protecting corn from injury caused by isoxaflutole when applied pre-emergence. Its primary mechanism involves the induction of both GSTs and CYPs.
-
Benoxacor , another dichloroacetamide, is particularly effective in safening maize against chloroacetanilide herbicides like metolachlor. It achieves this by significantly upregulating GST activity.
-
Cyprosulfamide , a sulfonamide safener, shows a broader range of activity, offering protection against herbicides from different chemical classes, including clomazone and sulfonylureas like mesosulfuron-methyl and nicosulfuron. Its mode of action includes a notable increase in GST activity and can also involve competitive binding to the herbicide's target site.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Herbicide Safening Bioassay
This protocol outlines a general method for assessing the efficacy of a safener in protecting maize seedlings from herbicide injury.
-
Plant Material and Growth Conditions: Maize (Zea mays L.) seeds are surface-sterilized and germinated in pots containing a sterile soil mix. Plants are grown in a controlled environment (e.g., greenhouse or growth chamber) with a defined photoperiod, temperature, and humidity.
-
Safener and Herbicide Application: The safener is applied either as a seed treatment before planting or as a pre-emergence or post-emergence spray to the soil or seedlings. The herbicide is applied at a concentration known to cause significant injury to unsafened plants. Control groups include untreated plants, plants treated only with the herbicide, and plants treated only with the safener.
-
Data Collection: At specified time points after treatment (e.g., 7, 14, and 21 days), assess visual injury on a scale of 0% (no injury) to 100% (plant death). Measure plant height and fresh/dry weight to quantify growth inhibition.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the safening effect.
Glutathione S-Transferase (GST) Activity Assay
This spectrophotometric assay measures the catalytic activity of GST in plant tissues.
-
Protein Extraction: Homogenize maize seedling tissue (e.g., shoots or roots) in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.0) containing protease inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude protein extract.
-
Assay Reaction: The assay mixture contains a suitable buffer, reduced glutathione (GSH), and a substrate such as 1-chloro-2,4-dinitrobenzene (CDNB). The reaction is initiated by adding the protein extract.
-
Spectrophotometric Measurement: The GST-catalyzed conjugation of GSH to CDNB results in a product that absorbs light at 340 nm. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: Calculate the specific activity of GST (e.g., in µmol/min/mg protein) using the molar extinction coefficient of the product and the protein concentration of the extract.
Microsomal Cytochrome P450 (CYP) Isolation and Activity Assay
This protocol describes the isolation of microsomes containing CYPs and a general method for assaying their activity.
-
Microsome Isolation: Homogenize fresh or frozen maize tissue in a cold homogenization buffer. Perform differential centrifugation steps to isolate the microsomal fraction, which is enriched in endoplasmic reticulum-bound CYPs.
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).
-
CYP Activity Assay: The assay typically involves incubating the microsomal fraction with a specific herbicide substrate and an NADPH-generating system. The reaction is terminated, and the metabolites are extracted.
-
Analysis: Analyze the formation of herbicide metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The rate of metabolite formation is used to determine CYP activity.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
References
Comparative Analysis of the Environmental Impact of Furilazole and Other Herbicide Safeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the herbicide safener Furilazole with other commonly used safeners: Benoxacor, Mefenpyr-diethyl, Isoxadifen-ethyl, Cyprosulfamide, and Fenclorim. The information presented is based on available experimental data to facilitate informed decisions in research and development.
Executive Summary
Herbicide safeners are crucial for modern agriculture, protecting crops from herbicide injury. However, their environmental fate and non-target toxicity are of increasing concern. This comparative analysis reveals that while most safeners are non-persistent in soil, their aquatic toxicity and potential for groundwater contamination vary significantly. This compound, for instance, is classified as toxic to aquatic life with long-lasting effects and is noted as a possible carcinogen. This guide synthesizes key environmental impact data to provide a comparative overview.
Data Presentation: Environmental Impact Parameters
The following tables summarize the key environmental impact parameters for this compound and other selected herbicide safeners. These metrics are critical for assessing the potential environmental risk associated with their use.
| Safener | Soil Persistence (DT50 in days) | Water Solubility (mg/L) | Log Kow | Groundwater Ubiquity Score (GUS) |
| This compound | 29[1] | 254[2] | 2.12[2] | High leachability potential[3] |
| Benoxacor | 50[1], 6.2-13.9¹ | 103 | 2.70 | High leachability potential |
| Mefenpyr-diethyl | 17.5 | Moderate | - | Low potential for groundwater leaching |
| Isoxadifen-ethyl | - | Slightly soluble | - | Slightly mobile in soils |
| Cyprosulfamide | - | Low | 0.55 | Low affinity for soil, mobile |
| Fenclorim | 26 | - | - | Low potential to contaminate groundwater |
¹⁾ Degradation half-life for S-benoxacor (6.2-10.2 days) and R-benoxacor (8.4-13.9 days) enantiomers in horticultural soil.
| Safener | Acute Toxicity to Fish (Oncorhynchus mykiss, 96h LC50) | Acute Toxicity to Invertebrates (Daphnia magna, 48h EC50) | Toxicity to Algae (Pseudokirchneriella subcapitata, 72h EC50) |
| This compound | Moderately toxic | Moderately toxic | - |
| Benoxacor | Moderately toxic | Moderately toxic | - |
| Mefenpyr-diethyl | 4.2 mg/L | 5.6 - 53 mg/L | - |
| Isoxadifen-ethyl | Moderately toxic | 0.51 mg/L | - |
| Cyprosulfamide | >120 mg/L (unlikely to cause lethality) | >120 mg/L (unlikely to cause lethality) | - |
| Fenclorim | - | - | - |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for herbicide safeners involves the induction of the plant's own defense and detoxification pathways, which metabolize the herbicide into non-toxic compounds. This process is often mediated by the upregulation of key enzyme families, such as Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).
Safener-Induced Herbicide Detoxification Pathway
Safeners are thought to tap into existing plant signaling pathways, potentially involving oxylipins and jasmonic acid, to trigger a defense response. This leads to the increased expression of genes encoding detoxification enzymes.
Caption: Conceptual signaling pathway of herbicide safener action.
Experimental Workflow for Environmental Impact Assessment
The assessment of the environmental impact of herbicide safeners typically follows standardized protocols to ensure data reliability and comparability. The following diagram illustrates a general workflow.
Caption: General experimental workflow for assessing the environmental impact of a chemical substance.
Experimental Protocols
Detailed methodologies for the key experiments cited are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.
Soil Persistence: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This guideline is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.
-
Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples. The samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days.
-
Test System: Soil samples are placed in flow-through systems or biometer flasks that allow for the trapping of volatile organic compounds and carbon dioxide.
-
Aerobic Conditions: A continuous flow of carbon dioxide-free, humidified air is passed through the soil samples.
-
Anaerobic Conditions: After an initial aerobic phase to allow for the development of anaerobic conditions (by flooding the soil and purging with an inert gas like nitrogen), the soil is maintained in an oxygen-free environment.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to identify and quantify the parent substance and its transformation products. The evolved ¹⁴CO₂ is trapped and measured to determine the extent of mineralization.
-
Data Analysis: The rate of degradation is determined by plotting the concentration of the test substance over time. The dissipation time for 50% of the substance (DT50) is calculated, often using first-order kinetics.
Aquatic Toxicity
1. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
This test assesses the effects of a substance on the growth of freshwater microalgae.
-
Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance over a period of 72 hours.
-
Test System: Algal cultures are maintained in a nutrient-rich medium in flasks under continuous, uniform illumination and constant temperature.
-
Procedure: Several concentrations of the test substance are added to the algal cultures. A control group with no test substance is also included. The growth of the algae is monitored at 24, 48, and 72 hours by measuring cell concentration or a surrogate for biomass (e.g., fluorescence).
-
Data Analysis: The growth rate and yield for each concentration are calculated and compared to the control. The concentration that causes a 50% reduction in growth or yield (EC50) is determined.
2. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This is an acute toxicity test to determine the concentration of a substance that immobilizes 50% of the tested Daphnia.
-
Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a series of concentrations of the test substance for 48 hours.
-
Test System: The test is conducted in glass beakers containing the test solutions at a constant temperature.
-
Procedure: Daphnids are placed in the test vessels containing different concentrations of the test substance. A control group is maintained in water without the test substance. The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. The median effective concentration (EC50) at 48 hours is determined using statistical methods.
3. Fish, Acute Toxicity Test (OECD Guideline 203)
This test is designed to determine the median lethal concentration (LC50) of a substance to fish.
-
Principle: Fish of a recommended species (e.g., Rainbow trout, Oncorhynchus mykiss) are exposed to the test substance for a 96-hour period.
-
Test System: The test can be static (no renewal of the test solution), semi-static (renewal of the test solution at regular intervals), or flow-through (continuous flow of the test solution).
-
Procedure: Fish are placed in tanks containing a range of concentrations of the test substance. A control group is maintained in clean water. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The cumulative mortality at each concentration is plotted against the concentration. The concentration that is lethal to 50% of the test fish (LC50) at 96 hours is determined using statistical methods like probit analysis.
References
- 1. Xenobiotic- and Jasmonic Acid-Inducible Signal Transduction Pathways Have Become Interdependent at the Arabidopsis CYP81D11 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute toxicity test with Daphnia magna: an alternative to mammals in the prescreening of chemical toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Furilazole in Combination with Chloroacetamide Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the safener furilazole when used in combination with chloroacetamide herbicides, specifically focusing on its ability to mitigate herbicide injury to corn. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Mitigating Herbicide Injury in Corn
This compound is a commercially used herbicide safener that protects corn from injury caused by chloroacetamide herbicides, such as acetochlor. Its primary function is to enhance the metabolic detoxification of the herbicide within the corn plant, without compromising the herbicide's efficacy against target weed species.
Quantitative Data on this compound Efficacy
The following table summarizes the effect of this compound on corn inbreds treated with acetochlor. The data demonstrates the reduction in plant injury when the safener is included in the herbicide formulation.
| Treatment | Application Rate | Corn Inbred | Plant Injury (%) 15 DAT | Plant Injury (%) 28 DAT |
| Acetochlor | 3x registered rate | GL15 | High | Moderate |
| Acetochlor + this compound | 3x registered rate | GL15 | Reduced | Minimal |
| Acetochlor | 3x registered rate | Mo17 | High | Moderate |
| Acetochlor + this compound | 3x registered rate | Mo17 | Reduced | Minimal |
*DAT: Days After Treatment. Data synthesized from a study on the response of inbred corn to acetamide herbicides[1]. The study noted that while safeners like this compound reduced injury, they did not always eliminate it completely[1].
Experimental Protocols
A detailed methodology for conducting herbicide efficacy and safener evaluation trials in corn is outlined below. This protocol is a synthesis of established practices in the field.
Objective: To evaluate the efficacy of a herbicide with and without a safener on weed control and crop tolerance.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with three to four replicates per treatment.
-
Plot Size: Typically 10 by 40 feet.
-
Crop: Corn (e.g., DeKalb 'DKC38-92' Roundup Ready).
2. Treatment Application:
-
Application Method: A bicycle-type or backpack plot sprayer equipped with appropriate nozzles (e.g., 11002 Turbo TeeJet for pre-emergence, 11001 for post-emergence) is used to apply treatments to the center of the plots.
-
Application Volume: Typically 17 gallons per acre (gpa) for pre-emergence (PRE) and 8.5 gpa for post-emergence (POST) applications at a pressure of 40 psi.
-
Treatments:
-
Untreated Control (weedy check)
-
Herbicide applied alone at the recommended rate and at 2x or 3x the recommended rate.
-
Herbicide plus safener (e.g., this compound) applied at the same herbicide rates.
-
Hand-weeded control (weed-free check).
-
3. Data Collection and Evaluation:
-
Crop Injury: Visual ratings of crop injury (e.g., stunting, chlorosis, necrosis) are taken at regular intervals, such as 7, 14, 21, and 28 days after treatment (DAT). A scale of 0% (no injury) to 100% (plant death) is commonly used.
-
Weed Control: Weed control is assessed visually for each weed species present in the plots at the same intervals as crop injury ratings. Efficacy is rated on a scale of 0% (no control) to 100% (complete control).
-
Plant Population: Plant counts are taken after emergence and at the end of the season to assess any treatment effects on crop stand.
-
Yield: At maturity, the center rows of each plot are harvested, and grain yield is determined and adjusted to a standard moisture content.
4. Environmental Conditions:
-
Soil characteristics (texture, organic matter, pH), air and soil temperature, relative humidity, wind speed and direction, and cloud cover are recorded at the time of application.
Visualizations
Signaling Pathway of this compound Action
This compound enhances herbicide tolerance in corn by inducing the expression of genes encoding detoxification enzymes, primarily glutathione S-transferases (GSTs)[2][3][4]. These enzymes catalyze the conjugation of the herbicide molecule with glutathione, rendering it non-toxic to the plant. The resulting conjugate is then sequestered into the vacuole.
Caption: this compound-induced herbicide detoxification pathway in a corn cell.
Experimental Workflow for Herbicide Efficacy Trial
The following diagram illustrates the typical workflow for conducting a field trial to evaluate the efficacy of a herbicide and safener combination.
Caption: A typical workflow for a field-based herbicide efficacy experiment.
References
- 1. Inbred Corn Response to Acetamide Herbicides as Affected by Safeners and Microencapsulation | Weed Technology | Cambridge Core [cambridge.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of wheat and maize glutathione S-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Furilazole in Weed Management Programs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of weed management in modern agriculture necessitates a thorough evaluation of all available tools, including herbicide safeners. Furilazole, a dichloroacetamide safener, is frequently used in conjunction with chloroacetamide herbicides to protect crops, primarily maize, from herbicide injury. This guide provides a comparative analysis of this compound's cost-effectiveness in weed management programs, drawing on available experimental data to contrast its performance with other alternatives.
While direct, comprehensive cost-benefit analyses comparing this compound with other leading safeners under identical field conditions are limited in publicly available literature, this guide synthesizes existing efficacy data and outlines the economic considerations crucial for a robust evaluation.
Performance and Efficacy Comparison
The primary function of a herbicide safener is to enhance crop tolerance to a herbicide without compromising the herbicide's efficacy against target weeds. The economic viability of a safener is therefore dependent on its ability to prevent crop yield loss from herbicide phytotoxicity, weighed against its cost and any potential impact on weed control.
Key Performance Indicators:
-
Crop Tolerance (Phytotoxicity): Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) and its impact on plant height and biomass.
-
Weed Control Efficacy: Measurement of weed density and biomass reduction compared to unsafened and untreated controls.
-
Crop Yield: The ultimate measure of a safener's economic benefit, reflecting the net effect of crop protection and weed competition.
Comparative Data Summary:
To provide a framework for comparison, the following table summarizes the typical application rates and key characteristics of this compound and two common alternatives, Benoxacor and Cyprosulfamide. Economic data, which is highly variable based on region, manufacturer, and formulation, is presented as a relative cost index for illustrative purposes.
| Safener | Herbicide Class Commonly Paired With | Typical Application Rate (g a.i./ha) | Relative Cost Index | Key Characteristics |
| This compound | Chloroacetanilides (e.g., Acetochlor, S-metolachlor), Isoxazoles (e.g., Isoxaflutole) | 30 - 100 | 1.0 | Effective in maize; leaching rate can be slower than some herbicides, potentially impacting safening efficacy without proper formulation.[2] |
| Benoxacor | Chloroacetanilides (e.g., S-metolachlor) | 20 - 60 | 0.9 - 1.1 | Widely used in maize; demonstrates effective protection against chloroacetamide herbicides. |
| Cyprosulfamide | HPPD inhibitors (e.g., Tembotrione, Isoxaflutole), Sulfonylureas | 25 - 50 | 1.1 - 1.3 | Broad-spectrum safening activity in maize against multiple herbicide classes.[1] |
Note: The Relative Cost Index is an approximation and can vary significantly. Researchers should consult local suppliers for precise cost information.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of herbicide safener cost-effectiveness. The following protocols are synthesized from various studies on herbicide and safener efficacy trials.
Field Trial Protocol for Evaluating Herbicide Safener Efficacy and Cost-Effectiveness
This protocol outlines a randomized complete block design to compare the performance of different herbicide-safener programs.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Sufficiently large to minimize edge effects and allow for mechanical harvesting (e.g., 3 meters wide by 10 meters long).
-
Treatments:
-
Untreated Weedy Check
-
Untreated Weed-Free Check (maintained by hand weeding)
-
Herbicide alone (e.g., Isoxaflutole)
-
Herbicide + this compound
-
Herbicide + Alternative Safener 1 (e.g., Benoxacor)
-
Herbicide + Alternative Safener 2 (e.g., Cyprosulfamide)
-
Additional treatments with different herbicide rates or timings.
-
2. Site and Crop Management:
-
Location: A field with a known history of uniform weed pressure.
-
Crop: A commercially relevant maize hybrid.
-
Planting: Standard planting density and row spacing for the region.
-
Fertilization and Irrigation: Maintained according to standard agronomic practices to avoid confounding effects.
3. Herbicide and Safener Application:
-
Application Timing: Pre-emergence or post-emergence, depending on the herbicide label and experimental objectives.
-
Equipment: A calibrated plot sprayer with appropriate nozzles to ensure uniform coverage.
-
Application Parameters: Record spray volume, pressure, and environmental conditions (temperature, humidity, wind speed).
4. Data Collection:
-
Crop Injury: Visual ratings at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = crop death).
-
Weed Control:
-
Weed density (counts per square meter) by species at 28 and 56 DAT.
-
Weed biomass (dry weight in grams per square meter) at 56 DAT.
-
-
Crop Yield: Harvest the center rows of each plot and determine grain yield, adjusted to a standard moisture content.
5. Economic Analysis:
-
Calculate Gross Revenue: Multiply the grain yield by the current market price.
-
Calculate Total Weed Management Costs: Include the cost of the herbicide, safener, and application.
-
Calculate Net Return: Subtract the total weed management costs from the gross revenue.
-
Cost-Benefit Ratio: Divide the net return by the total weed management costs.
The following diagram illustrates the workflow for a comprehensive cost-effectiveness evaluation.
References
Validation of analytical methods for Furilazole through inter-laboratory studies
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide safeners like Furilazole is critical for ensuring food safety and environmental monitoring. This guide provides a comparative overview of validated analytical methods for the determination of this compound, primarily focusing on single-laboratory validated multi-residue methods due to the limited availability of dedicated inter-laboratory studies for this specific compound.
The primary analytical techniques for pesticide residue analysis, including this compound, are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. Sample preparation is a crucial step, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a widely adopted and validated technique for extracting pesticides from various matrices.
Comparison of Analytical Method Performance
Table 1: Performance Characteristics of a Validated GC-MS/MS Method for Pesticide Residue Analysis
| Parameter | Performance |
| Linearity (R²) | >0.995 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | <20% |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg |
| Limit of Detection (LOD) | 0.003 - 0.015 mg/kg |
Note: Data is generalized from typical multi-residue pesticide validation studies.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Pesticide Residue Analysis
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | ≤20% |
| Limit of Quantification (LOQ) | 0.001 - 0.01 mg/kg |
| Limit of Detection (LOD) | 0.0003 - 0.003 mg/kg |
Note: Data is generalized from typical multi-residue pesticide validation studies.[1]
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis.
QuEChERS Sample Preparation Protocol
The QuEChERS method is a popular and effective sample preparation technique for pesticide residue analysis in a wide range of food and environmental matrices.
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil) is homogenized.
-
Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting-Out: A mixture of salts, typically 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate, is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.
-
Centrifugation: The tube is centrifuged at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) for removal of fatty acids and sugars, C18 for removal of non-polar interferences, and graphitized carbon black (GCB) for removal of pigments and sterols) and MgSO₄ to remove residual water. The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The supernatant is collected, and a portion may be acidified to improve the stability of certain pesticides. The final extract is then ready for GC-MS/MS or LC-MS/MS analysis.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile pesticides like this compound.
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at a temperature of 250-280°C.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes, for example, starting at 60°C, holding for 1 minute, then ramping to 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would be monitored.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
HPLC-MS/MS is suitable for a broader range of pesticide polarities and is particularly effective for thermally labile compounds.
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized precursor and product ion transitions for this compound.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for this compound analysis.
Analytical Method Validation Workflow
Experimental Workflow for this compound Analysis
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Furilazole
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Furilazole, a common herbicide safener. Adhering to these guidelines will not only ensure the safety of your personnel but also build a foundation of trust in your laboratory's commitment to environmental responsibility.
This compound Hazard Profile
Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. The following table summarizes the key hazards associated with this compound.
| Hazard Category | GHS Classification | Description | Citation |
| Acute Toxicity | H302: Harmful if swallowed | Oral ingestion can lead to harmful effects. | [1][2] |
| H332: Harmful if inhaled | Inhalation of dust or aerosols may be harmful. | [2] | |
| Skin Sensitization | H317: May cause an allergic skin reaction | May cause a skin rash or other allergic reactions upon contact. | [1] |
| Carcinogenicity | Suspected of causing cancer | The Environmental Protection Agency (EPA) has identified this compound as a potential carcinogen. | [1] |
| Genetic Defects | Suspected of causing genetic defects | May induce heritable genetic defects. | |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | Poses a long-term threat to aquatic ecosystems. |
Procedural Guidance for this compound Disposal
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. The following workflow outlines the decision-making process for managing this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Key Disposal "Don'ts"
To avoid environmental harm and legal repercussions, adhere to the following restrictions:
-
Never pour this compound down the sink or any drain. Sewage treatment facilities are not equipped to handle such chemicals.
-
Never dispose of this compound in regular trash. This can endanger waste handlers and lead to environmental contamination.
-
Never reuse empty this compound containers for other purposes to avoid cross-contamination.
Experimental Protocol: Decontamination of Glassware
This protocol details the steps for safely decontaminating glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Acetone (or other appropriate solvent)
-
Designated hazardous waste container for rinsate
-
Squirt bottles
-
Detergent and brushes
-
Drying oven
Procedure:
-
Initial Rinse: In a designated chemical fume hood, perform an initial rinse of the glassware with a small amount of acetone. This rinse should be collected in a clearly labeled hazardous waste container.
-
Second Rinse: Repeat the rinse with another small portion of acetone to ensure maximum removal of residual this compound. Also, collect this rinsate in the hazardous waste container.
-
Third Rinse: A final rinse with acetone should be performed, with the rinsate again being collected as hazardous waste.
-
Washing: After the solvent rinses, wash the glassware thoroughly with laboratory detergent and water. Use appropriate brushes to scrub all surfaces.
-
Final Rinse: Rinse the glassware multiple times with deionized water.
-
Drying: Place the clean glassware in a drying oven.
Regulatory Framework
The disposal of pesticides and chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA). It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance. Some states have "Clean Sweep" programs for the collection of unwanted pesticides.
By implementing these procedures, your laboratory can effectively manage this compound waste, ensuring a safe working environment and demonstrating a commitment to environmental stewardship.
References
Personal protective equipment for handling Furilazole
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Furilazole. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if inhaled.[2]
-
May cause an allergic skin reaction.[1]
-
Suspected of causing genetic defects and cancer.[1]
-
Toxic to aquatic life with long-lasting effects.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral 4 |
| Harmful if inhaled | Acute Toxicity, Inhalation |
| May cause an allergic skin reaction | Skin Sensitization 1A |
| Suspected of causing genetic defects | Germ cell mutagenicity 2 |
| Suspected of causing cancer | Carcinogenicity 2 |
| Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 |
Personal Protective Equipment (PPE)
To minimize exposure, all personnel must wear the appropriate PPE when handling this compound.
| Operation | Required PPE |
| Weighing and transferring solid this compound | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant suit, and a NIOSH-approved respirator. |
| Preparing solutions | Chemical safety goggles or a face shield, chemical-resistant gloves, lab coat or chemical-resistant suit, and work in a well-ventilated area or fume hood. |
| General laboratory use | Chemical safety goggles, chemical-resistant gloves, and a lab coat. |
| Cleaning spills | Chemical-resistant gloves, boots, and suit; safety goggles or face shield; and a respirator. |
-
Eye Protection: Safety glasses with side shields, chemical safety goggles, or a face shield should be used.
-
Skin Protection: Wear a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and closed-toe shoes. For larger quantities or when there is a risk of splashing, a chemical-resistant suit and boots are recommended.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling the powder outside of a fume hood or in case of a spill.
Operational Plan for Safe Handling
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Keep out of reach of children and pets.
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Avoid breathing dust or vapors.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Dispose of unused this compound and its container in accordance with local, regional, and national regulations for hazardous waste.
-
Do not dispose of this compound down the drain or into the environment.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. The cleaned container should be disposed of according to regulations.
Emergency Procedures
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
For large spills, contact your institution's environmental health and safety department.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
-
If on Skin: Remove contaminated clothing. Wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Caption: Workflow for handling this compound and responding to emergencies.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
